2-Cyanoisonicotinohydrazide
Description
The exact mass of the compound this compound is 162.05416083 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyanopyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-4-6-3-5(1-2-10-6)7(12)11-9/h1-3H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYFTPCRSZNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Cyanoisonicotinohydrazide CAS number and properties
An In-Depth Technical Guide to 2-Cyanoisonicotinohydrazide: Synthesis, Characterization, and Pharmaceutical Relevance
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No: 135048-32-7), a heterocyclic compound of significant interest in pharmaceutical development and analysis. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, analytical characterization, and biological context, tailored for researchers and drug development professionals.
Core Compound Identification and Properties
This compound is a pyridine derivative characterized by both a cyano (-C≡N) group and a hydrazide (-CONHNH₂) functional group. This unique combination of functionalities makes it a versatile chemical building block and an important subject of study in medicinal chemistry.
Nomenclature and Structure
-
Systematic IUPAC Name : 2-cyanopyridine-4-carbohydrazide
-
Common Synonyms : 2-Cyanoisonicotinic acid hydrazide, Isoniazid cyanide, Topiroxostat Impurity 13
-
CAS Number : 135048-32-7
-
Molecular Formula : C₇H₆N₄O
-
Molecular Weight : 162.15 g/mol
-
Chemical Structure :
Physicochemical Properties
The following table summarizes key computed physicochemical properties. As of the latest literature review, experimentally derived values for properties like melting point are not widely published; therefore, computational estimates provide a valuable baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 162.15 g/mol | PubChem[1] |
| XLogP3 | -0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 162.05416083 Da | PubChem[1] |
| Storage Conditions | Inert atmosphere, Room Temperature | BLD Pharm[2], Lab-Chemicals.com |
Synthesis and Purification
The logical and most common synthetic route to this compound involves the hydrazinolysis of its corresponding ester, Methyl 2-cyanoisonicotinate. This precursor is a known intermediate in the synthesis of the gout medication Topiroxostat, which firmly places our target compound within a pharmaceutically relevant synthetic pathway.[3]
Synthetic Workflow Diagram
The following diagram illustrates the straightforward, two-step conceptual pathway from the commercially available 2-chloronicotinonitrile.
Caption: Synthetic pathway from a pyridine precursor to this compound.
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from Methyl 2-cyanoisonicotinate.
Expertise & Causality: The choice of ethanol as a solvent is based on its ability to dissolve both the ester starting material and hydrazine hydrate, facilitating a homogenous reaction. The reaction is typically performed at reflux to provide the necessary activation energy for the nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-cyanoisonicotinate (1.62 g, 10 mmol).[3][4]
-
Solvation: Add 30 mL of ethanol to the flask and stir until the solid is fully dissolved.
-
Reagent Addition: Slowly add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the solution at room temperature. Rationale: Using a slight excess of hydrazine ensures the complete conversion of the starting ester.
-
Reaction: Heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Workup: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour. A white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL). Dry the product under vacuum to yield this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Biological Significance and Potential Applications
Role as a Pharmaceutical Impurity
The primary documented relevance of this compound is as a process-related impurity in the manufacturing of Topiroxostat (CAS: 577778-58-6).[][6] Topiroxostat is a non-purine selective xanthine oxidase inhibitor used to treat hyperuricemia and gout.[6] As such, this compound serves as a critical reference standard for analytical chemists developing and validating methods to ensure the purity and safety of the final active pharmaceutical ingredient (API).
Potential as a Bioactive Scaffold
Beyond its role as an impurity, the structural motifs of this compound suggest potential for inherent biological activity.
-
Xanthine Oxidase (XO) Inhibition: Given its structural relationship to Topiroxostat and the known activity of other pyridine derivatives as XO inhibitors, this compound is a candidate for XO inhibition.[2][7][8] The pyridine ring and cyano group could engage in key interactions within the enzyme's active site.
-
Antimicrobial and Anticancer Activity: The cyanopyridine core is a "privileged structure" found in numerous compounds with diverse pharmacological effects, including anticancer and antimicrobial activities.[9][10][11] Similarly, the acylhydrazone moiety is a well-established pharmacophore with a broad spectrum of bioactivity.[12]
Postulated Mechanism of Action: Xanthine Oxidase Inhibition
The diagram below conceptualizes how this compound might interact with the active site of Xanthine Oxidase, which contains a molybdenum cofactor (Moco).
Caption: Hypothetical binding of the inhibitor to Xanthine Oxidase (XO) active site residues.
Key Experimental Protocols
The following protocols are foundational for any researcher working with this compound. They are designed to be self-validating systems.
Protocol 1: HPLC Method for Purity Assessment
Trustworthiness: This reverse-phase HPLC method is a standard approach for analyzing polar, aromatic compounds like pharmaceutical impurities. The use of a C18 column, a common mobile phase composition, and UV detection constitutes a robust and widely accepted methodology.[13][14]
-
Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm (based on the pyridine chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
Expertise & Causality: This assay measures the enzymatic activity of XO by monitoring the oxidation of xanthine to uric acid, which has a distinct absorbance at 295 nm. An inhibitor will decrease the rate of uric acid formation. Allopurinol is included as a positive control because it is a well-characterized, clinically used XO inhibitor, providing a benchmark for validating the assay's performance.[15]
-
Materials:
-
Xanthine Oxidase (from bovine milk).
-
Xanthine.
-
Potassium phosphate buffer (50 mM, pH 7.5).
-
This compound (test compound).
-
Allopurinol (positive control).
-
96-well UV-transparent microplate.
-
Microplate reader capable of reading absorbance at 295 nm.
-
-
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 25 µL of the test compound dilution (or Allopurinol/DMSO for controls).
-
Add 25 µL of Xanthine Oxidase solution (final concentration ~0.1 U/mL) and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of xanthine substrate solution (final concentration ~50 µM).
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (slope of the absorbance vs. time plot).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
This compound is more than a mere synthetic intermediate; it is a compound of direct relevance to the pharmaceutical industry as a key impurity of the drug Topiroxostat. Its well-defined structure, accessible synthesis, and the biological activity suggested by its pharmacophoric components make it a subject of interest for further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery, quality control, and medicinal chemistry to effectively work with and understand this important molecule.
References
- 1. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Topiroxostat Impurity 36 | CymitQuimica [cymitquimica.com]
- 6. veeprho.com [veeprho.com]
- 7. Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cmjpublishers.com [cmjpublishers.com]
- 13. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name and synonyms for 2-Cyanoisonicotinohydrazide
An In-depth Technical Guide to 2-Cyanoisonicotinohydrazide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, including its IUPAC name and known synonyms, and summarizes its key physicochemical properties. A proposed synthetic route from its carboxylic acid precursor is outlined, complete with a step-by-step protocol and workflow diagram. Furthermore, this guide explores the compound's potential biological activities, drawing parallels with the well-established antitubercular agent isoniazid, and discusses its applications as a chemical building block and scaffold in the design of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyridine-based compounds.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is foundational for all scientific research. This section provides the standardized nomenclature and unique identifiers for the topic compound.
IUPAC Name
The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 2-cyanopyridine-4-carbohydrazide [1].
Synonyms
The compound is known by several other names in literature, patents, and chemical catalogs. Recognizing these synonyms is crucial for conducting exhaustive literature searches. Common synonyms include:
-
This compound[1]
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2-Cyanoisonicotinic acid hydrazide[1]
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4-Pyridinecarboxylic acid, 2-cyano-, hydrazide[1]
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Isoniazide cyanide[1]
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Topiroxostat Impurity 13[1]
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 135048-32-7 | [1][2][3] |
| PubChem CID | 45084626 | [1] |
| MDL Number | MFCD23132274 | [2] |
Chemical Structure
The molecular structure consists of a pyridine ring substituted at the 4-position with a hydrazide group and at the 2-position with a nitrile (cyano) group.
Caption: 2D Structure of 2-cyanopyridine-4-carbohydrazide.
Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its pharmacokinetic and pharmacodynamic behavior. The following data are computationally generated properties sourced from the PubChem database.[1]
| Property | Value | Unit |
| Molecular Formula | C₇H₆N₄O | - |
| Molecular Weight | 162.15 | g/mol |
| XLogP3 | -0.7 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 2 | - |
| Exact Mass | 162.05416083 | Da |
| Topological Polar Surface Area | 91.8 | Ų |
Synthesis and Characterization
While this compound is available from commercial vendors, understanding its synthesis is vital for derivatization and novel compound design.[3] A logical and common synthetic approach involves the conversion of the corresponding carboxylic acid, 2-Cyanoisonicotinic acid, to the hydrazide.[4]
Proposed Synthetic Pathway
The synthesis can be achieved via a two-step process from the readily available precursor, 2-Cyanoisonicotinic acid:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride or an active ester. Thionyl chloride (SOCl₂) is a common and effective reagent for forming the acid chloride. This step is crucial as the carboxylate is a poor leaving group, and activation facilitates nucleophilic attack by the weakly basic hydrazine.
-
Hydrazinolysis: The activated acid derivative is then reacted with hydrazine hydrate (N₂H₄·H₂O). The lone pair on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, ultimately displacing the chloride and forming the desired hydrazide product.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard organic synthesis methodologies for hydrazide formation.[5]
Step 1: Synthesis of 2-Cyanoisonicotinoyl chloride
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To a stirred suspension of 2-Cyanoisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Cyanoisonicotinoyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM.
-
In a separate flask, prepare a solution of hydrazine hydrate (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM.
-
Add the acid chloride solution dropwise to the hydrazine solution at 0 °C with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain pure this compound.
Characterization
Structural elucidation and purity assessment would be performed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡N stretch (nitrile), N-H stretches (amine), and C=O stretch (amide).
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Elemental Analysis: To determine the elemental composition (C, H, N).
Biological Activity and Potential Applications
The structural similarity of this compound to the frontline antitubercular drug isoniazid suggests its potential for biological activity. Isonicotinic acid hydrazide derivatives have been extensively studied for their therapeutic properties.[6][7]
Antitubercular and Antimicrobial Potential
Isoniazid functions as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis in the mycobacterial cell wall.[6] It is plausible that this compound could act via a similar mechanism. The introduction of a cyano group, a strong electron-withdrawing group, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, potentially modulating its efficacy, target affinity, or spectrum of activity.[8] Acylhydrazone derivatives, which can be formed from hydrazides, are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[9]
Caption: Proposed mechanism of action based on the Isoniazid pathway.
Other Potential Activities
The pyridine and hydrazide moieties are "privileged structures" in medicinal chemistry, appearing in compounds with diverse pharmacological effects. Derivatives have been investigated as:
-
Carbonic Anhydrase Inhibitors: Certain 2-amino-3-cyanopyridine derivatives have shown potent inhibition of human carbonic anhydrase isoenzymes.[10]
-
Kinase Inhibitors: Cyano-substituted moieties like 2-cyanoacrylamide are used as reversible covalent warheads in designing kinase inhibitors, such as those targeting TAK1.[8]
-
Anti-inflammatory Agents: The inhibition of enzymes like cyclo-oxygenase (COX) is a common mechanism for anti-inflammatory drugs, and novel heterocyclic compounds are continuously explored for this purpose.[11][12][13]
Applications in Drug Development
Beyond its potential intrinsic activity, this compound serves as a valuable scaffold and building block in drug discovery programs.[14][15][16][17]
-
Lead Optimization: The compound can be a starting point for lead optimization campaigns. The hydrazide functional group is readily derivatized to form hydrazones, amides, or further heterocycles like 1,3,4-oxadiazoles, allowing for systematic exploration of the structure-activity relationship (SAR).[9]
-
Fragment-Based Drug Design (FBDD): As a relatively small molecule with key pharmacophoric features (hydrogen bond donors/acceptors, aromatic ring), it can be used as a fragment for screening against biological targets.
-
Chemical Probe Development: The nitrile group can be a useful handle for "click chemistry" or other bioorthogonal reactions, enabling the development of chemical probes to study biological systems.[15]
-
Reference Standard: As identified in the PubChem database, this compound is known as an impurity of the drug Topiroxostat, making it essential as a reference standard for analytical method development and quality control in pharmaceutical manufacturing.[1]
Conclusion
This compound is a versatile heterocyclic compound with significant potential for researchers in medicinal chemistry and drug development. Its IUPAC name is 2-cyanopyridine-4-carbohydrazide.[1] The molecule's structural relationship to isoniazid provides a strong rationale for investigating its antimicrobial properties, particularly against Mycobacterium tuberculosis. Furthermore, its functional handles—the reactive hydrazide and the versatile nitrile group—make it an excellent platform for the synthesis of diverse compound libraries aimed at a wide range of biological targets. The detailed information on its identity, properties, synthesis, and potential applications provided in this guide serves as a critical resource for unlocking its full potential in the development of next-generation therapeutics.
References
- 1. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 135048-32-7|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Cyanoisonicotinic Acid | C7H4N2O2 | CID 2762513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual acting anti-inflammatory drugs: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Cyanoisonicotinohydrazide: A Theoretical and Interpretive Guide
Introduction
2-Cyanoisonicotinohydrazide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of isonicotinohydrazide (isoniazid), a first-line antitubercular drug, its structural modifications, including the introduction of a cyano group, present opportunities for the development of novel therapeutic agents. A thorough understanding of its molecular structure and electronic properties is paramount for its rational application in drug design and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of the chemical structure of such molecules.
This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data for this compound. The subsequent sections will delve into the theoretical underpinnings of each spectroscopic method and offer a comprehensive interpretation of the predicted spectra, providing researchers and drug development professionals with a robust framework for the characterization of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons and the hydrazide N-H protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 1H | H6 (Pyridine) |
| ~8.2 | Doublet | 1H | H5 (Pyridine) |
| ~7.9 | Singlet | 1H | H3 (Pyridine) |
| ~10.0 | Broad Singlet | 1H | -NH- |
| ~4.6 | Broad Singlet | 2H | -NH₂ |
Interpretation and Rationale:
-
Aromatic Protons (H3, H5, H6): The protons on the pyridine ring are in different chemical environments due to the influence of the nitrogen atom and the two substituents (cyano and carbohydrazide). The nitrogen atom and the carbonyl group are electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm).
-
H6: This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton.
-
H5: This proton is meta to the nitrogen and ortho to the electron-withdrawing carbonyl group, also resulting in a downfield shift.
-
H3: This proton is ortho to the cyano group and meta to the carbonyl group, and its chemical shift will be influenced by both.
-
-
Hydrazide Protons (-NH- and -NH₂): The protons of the hydrazide group are attached to nitrogen atoms and are exchangeable. Their chemical shifts can be broad and are sensitive to solvent, concentration, and temperature. The -NH- proton, being adjacent to the electron-withdrawing carbonyl group, is expected to be significantly deshielded and appear at a very low field. The -NH₂ protons are typically observed as a broad singlet.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information on the different carbon environments within this compound.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carbonyl) |
| ~152 | C6 (Pyridine) |
| ~145 | C4 (Pyridine) |
| ~140 | C2 (Pyridine) |
| ~125 | C5 (Pyridine) |
| ~120 | C3 (Pyridine) |
| ~117 | C≡N (Nitrile) |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is highly deshielded due to the electronegativity of the oxygen atom and will appear at the lowest field.
-
Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegative nitrogen atom and the substituents.
-
C2, C4, and C6: These carbons, being directly attached to or in close proximity to the nitrogen and the electron-withdrawing substituents, are the most deshielded of the ring carbons.
-
C3 and C5: These carbons are expected to resonate at a relatively higher field compared to the other ring carbons.
-
-
Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in the 115-125 ppm range.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of a novel compound like this compound is crucial for obtaining high-quality, reproducible data.
Workflow for NMR Analysis:
An In-depth Technical Guide to 2-Cyanoisonicotinohydrazide: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyanoisonicotinohydrazide, a pivotal molecule at the intersection of anti-infective drug discovery and synthetic organic chemistry. While not a frontline therapeutic itself, its history is intrinsically linked to the development of antitubercular agents, and it has emerged as a critical intermediate in the synthesis of modern pharmaceuticals. This document elucidates the historical context of its discovery, details its synthesis and chemical properties, explores its mechanism of action as an isoniazid derivative, and discusses its contemporary applications, particularly in the synthesis of the xanthine oxidase inhibitor, Topiroxostat. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to provide a thorough resource for researchers in drug development and medicinal chemistry.
Introduction and Historical Context
The story of this compound is fundamentally intertwined with the development of one of the most significant chemotherapeutic agents of the 20th century: isoniazid. Isoniazid (isonicotinic acid hydrazide or INH), a primary drug for the treatment of tuberculosis, was first synthesized in 1912, though its potent antimycobacterial properties were not discovered until the early 1950s. This discovery ushered in an era of intense research into related isonicotinic acid hydrazide derivatives in an effort to enhance efficacy, broaden the spectrum of activity, and overcome emerging drug resistance.
It is within this scientific milieu that this compound was conceived. The introduction of a cyano (-C≡N) group at the 2-position of the pyridine ring of the isoniazid scaffold represents a strategic chemical modification. The electron-withdrawing nature of the cyano group can significantly alter the electronic distribution within the pyridine ring, potentially influencing the molecule's interaction with biological targets and its metabolic stability. While the exact date and primary publication detailing the first synthesis of this compound are not prominently documented in seminal literature, its existence is a logical progression in the systematic exploration of isoniazid analogues.
More recently, this compound has gained significant attention not as a direct antitubercular agent, but as a key building block in the synthesis of Topiroxostat, a non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia and gout. This dual identity as both a historic derivative of a legendary anti-infective and a modern precursor to a metabolic drug underscores its importance in the landscape of medicinal chemistry.
Chemical Properties and Synthesis
This compound is a heterocyclic organic compound with the chemical formula C₇H₆N₄O. It is a stable, crystalline solid under standard conditions.
| Property | Value |
| IUPAC Name | 2-cyanopyridine-4-carbohydrazide |
| Molecular Formula | C₇H₆N₄O |
| Molecular Weight | 162.15 g/mol |
| CAS Number | 135048-32-7 |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often starting from isonicotinic acid derivatives. A common and well-documented approach involves the cyanation of an isonicotinic acid precursor followed by hydrazinolysis. The following protocol is a synthesis adapted from patent literature, particularly those describing the synthesis of intermediates for Topiroxostat[1][2].
This multi-step synthesis provides a reliable method for the laboratory-scale preparation of this compound.
Step 1: N-Oxidation of Methyl Isonicotinate
-
To a solution of methyl isonicotinate in a suitable solvent (e.g., glacial acetic acid), add an oxidizing agent such as hydrogen peroxide (30%) or a peroxy acid (e.g., m-CPBA).
-
Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield methyl isonicotinate N-oxide.
Step 2: Cyanation of Methyl Isonicotinate N-oxide
-
Dissolve methyl isonicotinate N-oxide in an appropriate solvent such as dichloromethane or acetonitrile.
-
Add a cyanating agent, for example, trimethylsilyl cyanide (TMSCN), and a reagent like dimethylcarbamoyl chloride.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2-cyanoisonicotinate.
Step 3: Hydrazinolysis of Methyl 2-cyanoisonicotinate
-
Dissolve methyl 2-cyanoisonicotinate in an alcohol, such as ethanol or methanol.
-
Add an excess of hydrazine hydrate (80-99%).
-
Reflux the reaction mixture for several hours until TLC analysis indicates the complete consumption of the ester.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.
Characterization
The synthesized this compound should be characterized by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the hydrazide protons (-NH-NH₂).
-
¹³C NMR: The carbon NMR will show characteristic peaks for the cyano carbon, the carbonyl carbon, and the carbons of the pyridine ring.
-
IR Spectroscopy: Key vibrational bands should be observed for the N-H stretches of the hydrazide, the C≡N stretch of the cyano group, and the C=O stretch of the carbonyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
Mechanism of Action and Biological Activity
The biological activity of this compound is best understood in the context of its parent compound, isoniazid.
Postulated Antitubercular Mechanism
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, isoniazid forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA leads to the disruption of cell wall integrity and ultimately bacterial cell death.
The introduction of a cyano group at the 2-position of the pyridine ring in this compound is expected to influence this mechanism in several ways:
-
Electronic Effects: The strongly electron-withdrawing cyano group can modulate the reactivity of the pyridine ring and the hydrazide moiety, which could affect the rate and efficiency of its activation by KatG.
-
Steric Hindrance: The presence of the cyano group may introduce steric bulk that could alter the binding affinity of the molecule to the active sites of KatG and InhA.
While extensive studies on the specific antitubercular activity of this compound are not widely published, research on other isoniazid derivatives suggests that modifications to the pyridine ring can have a profound impact on activity, in some cases even restoring activity against isoniazid-resistant strains of Mycobacterium tuberculosis[3][4].
Therapeutic and Synthetic Applications
While initially investigated within the context of antitubercular drug discovery, the primary contemporary application of this compound is as a key synthetic intermediate.
Intermediate in the Synthesis of Topiroxostat
Topiroxostat is a potent and selective xanthine oxidase inhibitor developed for the treatment of gout and hyperuricemia. The synthesis of Topiroxostat relies on the construction of a 1,2,4-triazole ring, for which this compound serves as a crucial precursor.
The general synthetic strategy involves the reaction of this compound with 4-cyanopyridine. This reaction proceeds through the formation of an amidrazone intermediate, which then undergoes cyclization to form the triazole ring of Topiroxostat.
Potential as a Scaffold in Drug Discovery
The cyanopyridine moiety is a recognized pharmacophore present in numerous biologically active compounds. Cyanopyridine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents[5][6]. The presence of both the cyanopyridine and hydrazide functionalities in this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic value.
Conclusion and Future Perspectives
This compound holds a unique position in the history and practice of medicinal chemistry. Born from the legacy of isoniazid and the relentless pursuit of better treatments for tuberculosis, it has evolved into a valuable tool for the synthesis of modern therapeutics. While its own journey as a standalone drug has been less prominent, its contribution as a key intermediate is undeniable.
Future research may yet uncover novel biological activities of this compound itself or its further derivatives. The continued exploration of cyanopyridine-based scaffolds in drug discovery suggests that this molecule may yet find new applications. For now, it serves as a testament to the enduring value of chemical synthesis and the often-unforeseen pathways that lead from historical drug discovery programs to contemporary pharmaceutical manufacturing. This guide provides a foundational understanding of this important compound, intended to support and inspire further research and development in the field.
References
- 1. CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method - Google Patents [patents.google.com]
- 2. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]
- 3. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Chemical reactivity and stability of 2-Cyanoisonicotinohydrazide
An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Cyanoisonicotinohydrazide
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a nitrile (-C≡N) and a hydrazide (-CONHNH₂) group. Its molecular structure presents a unique combination of electron-withdrawing and electron-donating functionalities, making it a versatile building block in medicinal chemistry and organic synthesis.[1][2] The presence of multiple reactive sites—the nucleophilic hydrazide, the electrophilic nitrile, and the aromatic pyridine core—governs its chemical behavior and stability profile. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is essential for predicting its behavior in various chemical and pharmaceutical contexts.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O | [3] |
| Molecular Weight | 162.15 g/mol | [3][4] |
| IUPAC Name | 2-cyanopyridine-4-carbohydrazide | [3] |
| CAS Number | 135048-32-7 | [4] |
| XLogP3 | -0.7 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
Chemical Reactivity Profile
The reactivity of this compound is dictated by the interplay of its three primary functional groups. Understanding these characteristics is crucial for its application as a synthetic intermediate.
Nucleophilic and Electrophilic Nature
The molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a wide array of reactions.
-
Hydrazide Moiety (Nucleophilic): The terminal amine (-NH₂) of the hydrazide group is a potent nucleophile due to the alpha effect, where the adjacent nitrogen atom's lone pair enhances its reactivity. This site readily reacts with electrophiles such as aldehydes and ketones to form hydrazones, a common reaction in the synthesis of more complex heterocyclic systems.[5]
-
Nitrile Group (Electrophilic): The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This is a key reaction for converting the nitrile into other functional groups.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents.
Key Chemical Transformations
-
Hydrolysis: The molecule contains two groups susceptible to hydrolysis: the hydrazide and the nitrile. The reaction conditions (pH, temperature) dictate the primary degradation pathway.
-
Hydrazide Hydrolysis: Under acidic or basic conditions, the amide bond of the hydrazide can be cleaved to yield 2-cyanoisonicotinic acid and hydrazine.[5] This is often a primary degradation pathway in aqueous solutions.
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed, typically under strong acidic or basic conditions, first to an amide (isonicotinohydrazide-2-carboxamide) and subsequently to a carboxylic acid (pyridine-2,4-dicarboxylic acid). The continuous hydrolysis of cyanopyridines is a known industrial process.[6]
-
-
Reactions as a Synthetic Building Block: this compound is a valuable precursor for synthesizing a variety of heterocyclic compounds. For instance, its reaction with dicarbonyl compounds can lead to the formation of pyridazine or pyrazole derivatives, while multicomponent reactions can yield complex scaffolds like 2-thionicotinonitriles.[7][8]
Visualizing Potential Hydrolysis Pathways
The following diagram illustrates the primary degradation products resulting from the hydrolysis of the hydrazide and nitrile functional groups.
Chemical Stability Profile
Assessing the stability of a molecule is a critical component of drug development, ensuring its safety, efficacy, and shelf-life.[9] Stability studies are typically conducted under forced degradation conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[10][11]
Hydrolytic Stability
The susceptibility of this compound to hydrolysis is a primary stability concern. Studies should be conducted across a range of pH values (e.g., acidic, neutral, and basic) to simulate physiological conditions and potential manufacturing environments.[5] Degradation is expected to be more pronounced at pH extremes due to acid and base-catalyzed hydrolysis of the hydrazide and nitrile moieties.
Thermal Stability
Elevated temperatures can accelerate chemical degradation.[12] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are useful for identifying the temperature at which significant degradation occurs.[13] For formulation development, it is crucial to test the compound under accelerated stability conditions (e.g., 40°C / 75% RH) to predict its long-term stability.[9]
Photostability
Exposure to light, particularly UV radiation, can induce photochemical degradation.[14] According to ICH Q1B guidelines, photostability testing is mandatory for new drug substances and products.[15][16] This involves exposing the compound to a standardized light source and comparing it to a dark control to differentiate between light-induced and thermally-induced degradation. Molecules with aromatic systems and heteroatoms can be susceptible to photodegradation.
Excipient Compatibility
In solid dosage forms, interactions between the active pharmaceutical ingredient (API) and excipients can significantly impact stability.[17][18] The primary amine group of the hydrazide moiety could potentially interact with reactive excipients, such as those containing reducing sugars (e.g., lactose) via the Maillard reaction, or with excipients containing reactive impurities like peroxides.[19] Therefore, comprehensive excipient compatibility studies are essential during preformulation.[20]
Experimental Protocols
The following protocols describe standardized methodologies for assessing the stability of this compound.
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol/water).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep control samples at 2-8°C.
-
Time Points: Withdraw aliquots at initial, intermediate (e.g., 4, 8, 12 hours), and final time points.
-
Sample Quenching: Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the parent compound and detect any degradation products.[21]
Protocol 2: Confirmatory Photostability Study (ICH Q1B)
Objective: To assess the intrinsic photostability of this compound according to regulatory guidelines.
Methodology:
-
Sample Preparation: Place a sufficient amount of the solid compound in a chemically inert, transparent container (e.g., quartz). Prepare a parallel sample to serve as a dark control by wrapping it completely in aluminum foil.
-
Exposure: Expose the samples in a validated photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16][22]
-
Environmental Control: Maintain the temperature and humidity within the chamber at controlled levels (e.g., 25°C / 60% RH).
-
Analysis: After the exposure period, analyze the light-exposed sample and the dark control. The analysis should include visual appearance, assay of the parent compound, and profiling of degradation products by a suitable chromatographic method.
-
Evaluation: Compare the results from the exposed sample to the dark control. Significant degradation in the exposed sample, but not in the dark control, indicates photosensitivity.
Workflow for ICH Q1B Photostability Testing
The diagram below outlines the standard workflow for conducting a confirmatory photostability study.
Handling and Storage Recommendations
Based on its chemical structure and potential instabilities, the following handling and storage procedures are recommended:
-
Storage: Store in a well-sealed container, protected from light and moisture.[4] Storage at controlled room temperature or refrigerated conditions is advisable to minimize thermal degradation. An inert atmosphere is recommended for long-term storage to prevent potential oxidative degradation.[4]
-
Handling: Avoid contact with strong acids, bases, and oxidizing agents. Use appropriate personal protective equipment (PPE) when handling the solid compound. For solution-based work, use freshly prepared solutions and consider the pH of the medium to avoid premature degradation.
Conclusion
This compound is a molecule of significant synthetic utility, characterized by a rich and complex reactivity profile. Its stability is primarily influenced by its susceptibility to hydrolysis at the hydrazide and nitrile functional groups, particularly under non-neutral pH conditions. Potential photosensitivity and interactions with reactive excipients are also important considerations for its use in pharmaceutical development. A thorough understanding of these chemical properties, guided by systematic stability and compatibility studies, is paramount for its successful application in research and drug development.
References
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability Testing & Studies | Southwest Research Institute [swri.org]
- 10. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 11. selvita.com [selvita.com]
- 12. researchgate.net [researchgate.net]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. q1scientific.com [q1scientific.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 19. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Excipient Selection and Compatibility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 21. epa.gov [epa.gov]
- 22. ikev.org [ikev.org]
Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 2-Cyanoisonicotinohydrazide
Abstract
2-Cyanoisonicotinohydrazide, a fascinating heterocyclic compound, stands at the intersection of established antitubercular scaffolds and novel medicinal chemistry pursuits. As a derivative of the frontline anti-tuberculosis drug isoniazid, it holds inherent potential as an antimicrobial agent. However, its unique chemical architecture, featuring a reactive cyano group and a versatile hydrazide moiety, opens up a much broader landscape of research applications. This in-depth technical guide provides a comprehensive overview of the core chemical properties, potential mechanisms of action, and diverse research applications of this compound. We will delve into its role as a potential antitubercular agent, explore its utility as a scaffold for the synthesis of novel bioactive molecules, and provide detailed, field-proven experimental protocols for its synthesis, and bioactivity assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their quest for new therapeutic agents.
Introduction: The Scientific Imperative for Novel Scaffolds
The relentless evolution of drug-resistant pathogens and the ever-present need for more effective and safer therapeutics demand a continuous exploration of novel chemical entities. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals due to their ability to present functional groups in precise three-dimensional orientations, facilitating specific interactions with biological targets. This compound emerges as a compound of significant interest within this context. Its structural lineage from isoniazid provides a strong rationale for investigating its antimycobacterial properties, a critical area of research given the rise of multidrug-resistant tuberculosis.[1][2] Furthermore, the inherent reactivity of its cyano and hydrazide functionalities makes it a valuable precursor for the synthesis of a diverse range of heterocyclic systems, positioning it as a versatile scaffold in medicinal chemistry.[3][4]
This guide will provide a holistic perspective on this compound, moving beyond its presumptive role as an isoniazid analogue to explore its broader potential in drug discovery. We will examine its synthesis, theorize on its mechanisms of action based on established principles, and present detailed protocols for its investigation as an antimicrobial and cytotoxic agent.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-cyanopyridine-4-carbohydrazide | PubChem |
| Molecular Formula | C₇H₆N₄O | PubChem |
| Molecular Weight | 162.15 g/mol | PubChem |
| CAS Number | 135048-32-7 | PubChem |
| Appearance | White to off-white solid (typical) | --- |
| Solubility | Soluble in DMSO and polar organic solvents | --- |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the esterification of isonicotinic acid, followed by cyanation and subsequent hydrazinolysis.
Step 1: Synthesis of Ethyl Isonicotinate
-
To a solution of isonicotinic acid (1 eq.) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl isonicotinate.[5][6]
Step 2: Synthesis of Ethyl 2-Cyanoisonicotinate
This step involves the introduction of the cyano group at the 2-position of the pyridine ring. This can be a challenging transformation and may require specialized reagents and conditions. A potential method involves the activation of the pyridine ring followed by nucleophilic cyanation.
Step 3: Synthesis of this compound
-
Dissolve ethyl 2-cyanoisonicotinate (1 eq.) in ethanol (10 volumes).
-
Add hydrazine hydrate (2-3 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently reflux for 2-4 hours to expedite the reaction. Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates out of the solution. If not, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[7]
Diagram 1: Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Potential Research Applications
The unique structural features of this compound suggest several promising avenues for research.
Antitubercular Activity
Given its structural similarity to isoniazid, the primary and most compelling application of this compound is in the field of antitubercular drug discovery.[1][8]
It is highly probable that this compound functions as a prodrug, mirroring the mechanism of isoniazid.[9] The proposed pathway is as follows:
-
Uptake and Activation: The compound is passively transported into the Mycobacterium tuberculosis bacillus.
-
Enzymatic Activation: Inside the bacterium, the mycobacterial catalase-peroxidase enzyme (KatG) is believed to activate the hydrazide moiety.[9]
-
Inhibition of Mycolic Acid Synthesis: The activated form of the drug is thought to covalently bind to and inhibit key enzymes involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity leads to bacterial cell death.[9]
Diagram 2: Proposed Antitubercular Mechanism of Action
Caption: Inferred mechanism of antitubercular action.
The antitubercular activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method.[10][11]
-
Preparation of Bacterial Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in 7H9 broth in a 96-well microplate to achieve a range of final concentrations (e.g., 100 µg/mL to 0.09 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well. Include a drug-free control and a sterile control.
-
Incubation: Incubate the microplate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9][12]
Enzyme Inhibition
The hydrazide moiety in this compound can act as a nucleophile and potentially interact with the active sites of various enzymes. This opens up the possibility of its application as an enzyme inhibitor.[4]
Enzyme inhibition assays are designed to measure the effect of a compound on the rate of an enzyme-catalyzed reaction. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.[13][14]
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.
-
Compound Dilutions: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[15]
-
Scaffold for Synthesis of Novel Heterocycles
The presence of both a cyano group and a hydrazide moiety makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles.[3][4][16][17] These resulting compounds can then be screened for a wide range of biological activities.
Diagram 3: this compound as a Synthetic Precursor
Caption: Versatility as a precursor for heterocycle synthesis.[18]
Cytotoxicity and Anticancer Potential
Many nitrogen-containing heterocyclic compounds exhibit cytotoxic activity against cancer cell lines. Therefore, it is prudent to evaluate the cytotoxic potential of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.[10]
Conclusion and Future Perspectives
This compound represents a molecule of considerable untapped potential. Its structural relationship with isoniazid provides a strong foundation for its investigation as a next-generation antitubercular agent, particularly in the context of rising drug resistance. The straightforward synthetic accessibility and the presence of versatile functional groups also position it as a valuable building block for the creation of diverse libraries of novel heterocyclic compounds with a wide spectrum of potential biological activities.
While direct experimental data on this compound remains limited in the public domain, this guide provides a robust framework for its systematic investigation. The detailed protocols for synthesis, antitubercular screening, enzyme inhibition assays, and cytotoxicity evaluation offer a clear roadmap for researchers to unlock the full potential of this intriguing molecule. Future research should focus on obtaining specific quantitative data (MIC, IC₅₀, Ki) for this compound against a panel of microbial strains and enzymes. Furthermore, its exploration as a synthetic scaffold holds the promise of discovering novel chemical entities with therapeutic relevance in various disease areas. The journey to fully elucidate the capabilities of this compound has just begun, and it is a path that holds exciting prospects for the future of drug discovery.
References
- 1. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 7. DE1116667B - Process for the preparation of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 8. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 9. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 11. MIC as a quantitative measurement of the susceptibility of Mycobacterium avium strains to seven antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Semantic Scholar [semanticscholar.org]
- 16. Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Cyanoisonicotinohydrazide Derivatives
Foreword: The Evolving Landscape of Isoniazid and the Quest for Novel Bioactive Scaffolds
Isoniazid (INH), a cornerstone in the chemotherapy of tuberculosis for over half a century, remains a critical first-line therapeutic.[1] Its primary mechanism, the inhibition of mycolic acid biosynthesis, is a testament to the elegant simplicity of targeted antimicrobial action.[2] However, the relentless emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates a continuous and innovative evolution in our synthetic strategies.[1] The modification of the isoniazid scaffold has been a fertile ground for the discovery of novel derivatives with enhanced potency, broadened spectrum, and activity against resistant pathogens. This guide delves into a specific, yet highly promising, subclass: derivatives of 2-cyanoisonicotinohydrazide. The introduction of a cyano group at the 2-position of the pyridine ring offers a unique electronic and steric profile, opening new avenues for molecular design and biological activity. This document provides a comprehensive overview of the synthesis of the core this compound molecule and explores the synthetic pathways to its key derivatives, while also elucidating their potential as next-generation therapeutic agents.
Part 1: Synthesis of the Core Moiety: this compound
The synthesis of this compound is a critical first step, and two primary routes have been reported, starting from either isonicotinic acid N-oxide or, more directly, from methyl 2-cyanoisonicotinate. The latter is often preferred for its more streamlined approach.
Synthetic Pathway from Methyl 2-Cyanoisonicotinate
A robust and scalable synthesis of this compound can be achieved from methyl 2-cyanoisonicotinate. This process involves two key transformations: the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the formation of the hydrazide.
Step 1: Hydrolysis of Methyl 2-Cyanoisonicotinate to 2-Cyanoisonicotinic Acid
The initial step is the saponification of the methyl ester. This is typically carried out under basic conditions.
-
Protocol:
-
To a solution of methyl 2-cyanoisonicotinate in a mixture of tetrahydrofuran (THF) and isopropanol, add an aqueous solution of sodium carbonate.
-
Stir the reaction mixture at room temperature for a sufficient duration to ensure complete hydrolysis (typically monitored by thin-layer chromatography).
-
Upon completion, carefully acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The crude 2-cyanoisonicotinic acid can be isolated by filtration and purified by recrystallization.[3]
-
Step 2: Conversion of 2-Cyanoisonicotinic Acid to this compound
The carboxylic acid is then converted to the corresponding hydrazide. This can be achieved through a direct reaction with hydrazine hydrate or via an activated intermediate. A common laboratory-scale method involves the use of a coupling agent to facilitate the reaction with a protected hydrazine, followed by deprotection.
-
Protocol using a coupling agent:
-
Suspend 2-cyanoisonicotinic acid in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add a coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 1-hydroxybenzotriazole (HOBt).
-
Introduce tert-butoxycarbonylhydrazine to the reaction mixture and stir at room temperature.
-
After the condensation is complete, the protecting group is removed by treatment with an acid, such as p-toluenesulfonic acid monohydrate, to yield the desired this compound salt.[3]
-
-
Direct hydrazinolysis of the ester: An alternative, more direct route involves the reaction of methyl 2-cyanoisonicotinate with hydrazine hydrate.[3] This method is often simpler and avoids the use of coupling agents and protecting groups.
-
Dissolve methyl 2-cyanoisonicotinate in a suitable alcohol, such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the this compound product will often precipitate and can be collected by filtration.
-
Diagram: Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Part 2: Derivatization of this compound
The presence of the hydrazide functional group in this compound provides a versatile handle for a wide range of chemical modifications. These derivatizations are key to modulating the physicochemical properties and biological activities of the parent molecule.
Synthesis of 2-Cyanoisonicotinohydrazones
The most common derivatization of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically straightforward and proceeds under mild conditions.
-
General Protocol for Hydrazone Synthesis:
-
Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Add a stoichiometric amount of the desired aldehyde or ketone to the solution.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours.
-
The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization.[4]
-
Table 1: Representative Aldehydes and Ketones for Hydrazone Synthesis
| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Potential Biological Relevance |
| Benzaldehyde | N'-benzylidene-2-cyanoisonicotinohydrazide | Core structure for antimicrobial and anticancer agents |
| Salicylaldehyde | N'-(2-hydroxybenzylidene)-2-cyanoisonicotinohydrazide | Potential for enhanced metal chelation and biological activity |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-cyanoisonicotinohydrazide | Electron-withdrawing groups can modulate activity |
| Acetophenone | N'-(1-phenylethylidene)-2-cyanoisonicotinohydrazide | Introduction of a methyl group on the azomethine carbon |
| Isatin | N'-(2-oxoindolin-3-ylidene)-2-cyanoisonicotinohydrazide | Isatin derivatives are known for diverse biological activities |
Synthesis of N'-Acyl-2-cyanoisonicotinohydrazides
Acylation of the terminal nitrogen of the hydrazide group leads to the formation of N'-acylhydrazides. This modification can significantly impact the lipophilicity and hydrogen bonding capabilities of the molecule.
-
General Protocol for Acylation:
-
Dissolve this compound in a suitable aprotic solvent, such as dichloromethane or THF, often in the presence of a non-nucleophilic base like triethylamine.
-
Cool the solution in an ice bath.
-
Slowly add the desired acyl chloride or anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The reaction mixture is then typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.[5]
-
Synthesis of Heterocyclic Derivatives
The versatile reactivity of the cyano and hydrazide functionalities allows for the construction of various heterocyclic ring systems.
-
Synthesis of 1,3,4-Oxadiazoles: N'-acylhydrazides can be cyclized to form 1,3,4-oxadiazoles, a class of heterocycles known for a wide range of biological activities.
-
Protocol for Oxadiazole Formation:
-
Treat the N'-acyl-2-cyanoisonicotinohydrazide with a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
-
Heat the reaction mixture to promote cyclization.
-
After the reaction is complete, the mixture is carefully quenched with ice water, and the precipitated product is collected and purified.
-
-
Diagram: Derivatization of this compound
Caption: Key derivatization pathways of this compound.
Part 3: Potential Therapeutic Applications
While direct biological data on a wide range of this compound derivatives is an emerging field, the known bioactivities of the broader cyanopyridine and hydrazone classes of compounds provide a strong rationale for their investigation in several therapeutic areas.
Antitubercular Activity
Given its heritage from isoniazid, the most prominent potential application of this compound derivatives is in the treatment of tuberculosis. The hydrazone derivatives, in particular, are of significant interest. It is hypothesized that these derivatives may act as pro-drugs, which, after hydrolysis in vivo, release the active hydrazide moiety. The presence of the cyano group could modulate the electronic properties of the pyridine ring, potentially affecting the activation of the pro-drug by the mycobacterial catalase-peroxidase enzyme (KatG) or influencing its interaction with the target enzyme, enoyl-acyl carrier protein reductase (InhA).[2] Furthermore, the lipophilicity of the hydrazone side chain can be tailored to enhance cell wall penetration.[1] Some studies on cyanopyridone analogues have shown promising antitubercular activity, suggesting that the cyanopyridine scaffold is a viable starting point for the development of new anti-TB agents.[6]
Anticancer Activity
A growing body of evidence highlights the potent anticancer activities of cyanopyridine derivatives.[7][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases such as PIM-1 and the STAT3 signaling pathway.[2][7] The structural diversity that can be achieved through the derivatization of this compound makes this class of compounds attractive for screening against a range of cancer cell lines. The hydrazone linkage, in particular, has been incorporated into numerous anticancer agents.[1]
Table 2: Potential Anticancer Mechanisms of Cyanopyridine Derivatives
| Molecular Target/Pathway | Rationale for Investigation | Reference |
| PIM-1 Kinase | PIM-1 is overexpressed in various cancers and is involved in cell survival and proliferation. | [2] |
| STAT3 Pathway | Constitutive activation of STAT3 is common in many cancers and promotes tumor growth and survival. | [7] |
| VEGFR-2/HER-2 Inhibition | Dual inhibition of these receptor tyrosine kinases is a validated strategy in cancer therapy. | [6] |
| Topoisomerase Inhibition | Some pyridine derivatives have shown topoisomerase inhibitory action, leading to DNA damage and apoptosis. | [5] |
Antimicrobial Activity
Beyond their potential as antitubercular agents, this compound derivatives are promising candidates for broad-spectrum antimicrobial agents. Cyanopyridine derivatives have demonstrated activity against various bacterial and fungal pathogens.[10][11] The mechanism of action is likely to be diverse and dependent on the specific derivative. The hydrazone moiety is a common feature in many antimicrobial compounds.[4] The ability to readily synthesize a large library of 2-cyanoisonicotinohydrazones with varying substituents allows for extensive structure-activity relationship (SAR) studies to optimize their antimicrobial spectrum and potency.
Part 4: Conclusion and Future Perspectives
The synthesis of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes to the core molecule are well-defined, and the versatile reactivity of the hydrazide group allows for the creation of a vast chemical space for biological screening. While the primary focus has historically been on antitubercular applications, the compelling evidence for the anticancer and broad-spectrum antimicrobial activities of cyanopyridine and hydrazone derivatives strongly supports the exploration of these compounds in these areas.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. In-depth mechanistic studies will be crucial to elucidate their modes of action and to guide the rational design of more potent and selective compounds. The development of robust structure-activity relationships will be paramount in optimizing these promising scaffolds for clinical development. The journey from the well-established isoniazid to these novel cyanated derivatives exemplifies the power of medicinal chemistry to innovate and address pressing global health challenges.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Emergence of 2-Cyanoisonicotinohydrazide: A Technical Guide to its Precursor-Driven Mechanism of Action in Drug Development
This in-depth technical guide explores the mechanism of action of 2-Cyanoisonicotinohydrazide as a precursor molecule, a compound of increasing interest to researchers and drug development professionals in the field of infectious diseases, particularly tuberculosis. Drawing upon the well-established paradigm of its close structural analog, isoniazid (INH), this document elucidates the anticipated bioactivation pathway, molecular targets, and the scientific rationale underpinning its potential as a next-generation therapeutic agent.
Introduction: The Rationale for 2-Substituted Isonicotinohydrazide Analogs
The global health threat posed by multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents. Isoniazid, a cornerstone of tuberculosis therapy for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] This activation is a critical step in its mechanism of action, which ultimately leads to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][3]
The emergence of INH resistance, frequently linked to mutations in the katG gene, underscores the need for new therapeutic strategies.[2][4] One promising approach lies in the chemical modification of the isoniazid scaffold to develop new precursors with potentially enhanced efficacy, altered activation profiles, or activity against resistant strains. This compound, featuring a cyano-group at the 2-position of the pyridine ring, represents a logical and compelling next-generation candidate. This guide will detail the scientific foundation for its proposed mechanism of action, drawing parallels with and distinctions from its parent compound, isoniazid.
Proposed Mechanism of Action: A Prodrug Activation Cascade
Based on extensive research on isoniazid and its 2-substituted derivatives, this compound is hypothesized to function as a prodrug, undergoing a series of activation steps within the mycobacterium to exert its bactericidal effect. The proposed mechanism is a cascade of events initiated by the mycobacterial KatG enzyme.
Enzymatic Activation by KatG
The cornerstone of the proposed mechanism is the activation of this compound by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Similar to isoniazid, the hydrazide moiety of this compound is anticipated to be the substrate for KatG's oxidative activity. This enzymatic reaction is predicted to generate a highly reactive isonicotinoyl radical. The presence of the electron-withdrawing cyano group at the 2-position may influence the rate and efficiency of this activation step, a key area for further investigation. Studies on the related compound, 2-fluoroisonicotinic acid hydrazide, have demonstrated that it is indeed a substrate for KatG, supporting this proposed activation pathway.[5]
Diagram: Proposed Bioactivation Pathway of this compound
Caption: Proposed activation of this compound by KatG.
Formation of the Isonicotinoyl-NAD Adduct
Following its generation, the 2-cyano-isonicotinoyl radical is expected to spontaneously react with the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+) to form a covalent adduct.[1] This adduct, 2-cyano-isonicotinoyl-NAD, is the putative active form of the drug. The formation of a similar isonicotinoyl-NADH adduct is a well-documented step in the mechanism of action of isoniazid.[6]
Inhibition of Enoyl-ACP Reductase (InhA)
The primary molecular target of the activated isoniazid is the enoyl-acyl carrier protein (ACP) reductase, InhA.[7] This enzyme is a crucial component of the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. The 2-cyano-isonicotinoyl-NAD adduct is predicted to bind tightly to the active site of InhA, acting as a potent inhibitor.[5] By blocking InhA, this compound effectively halts the elongation of fatty acid chains, thereby disrupting mycolic acid biosynthesis. This disruption of the mycobacterial cell wall integrity leads to bacterial cell death.
Synthesis and Characterization
The synthesis of this compound can be approached through established methods of organic chemistry, likely starting from 2-cyanopyridine derivatives.
Proposed Synthetic Protocol
A plausible synthetic route involves the conversion of a 2-cyanopyridine precursor to an ester, followed by hydrazinolysis.
Step 1: Esterification of 2-Cyanoisonicotinic Acid. 2-Cyanoisonicotinic acid can be esterified, for example, with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 2-cyanoisonicotinate.
Step 2: Hydrazinolysis of the Ester. The resulting methyl 2-cyanoisonicotinate is then reacted with hydrazine hydrate to yield this compound. The reaction progress can be monitored by thin-layer chromatography.
Diagram: Proposed Synthetic Workflow
Caption: A potential synthetic route for this compound.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanism of action, a series of in vitro experiments can be conducted.
In Vitro KatG Activation Assay
Objective: To determine if this compound is a substrate for the M. tuberculosis KatG enzyme.
Methodology:
-
Recombinantly express and purify M. tuberculosis KatG.
-
Set up a reaction mixture containing purified KatG, this compound, and a suitable reducing agent (e.g., NADH).
-
Monitor the consumption of the reactants or the formation of the isonicotinoyl radical over time using spectrophotometry or a more sensitive method like electron paramagnetic resonance (EPR) spectroscopy.
-
As a positive control, run a parallel experiment with isoniazid.
InhA Inhibition Assay
Objective: To assess the inhibitory activity of activated this compound against M. tuberculosis InhA.
Methodology:
-
Recombinantly express and purify M. tuberculosis InhA.
-
Pre-incubate this compound with KatG and NAD+ to generate the putative active adduct.
-
In a separate reaction, measure the enzymatic activity of InhA using a standard assay that monitors the oxidation of NADH.[5]
-
Introduce the pre-activated this compound mixture to the InhA reaction and measure the inhibition of enzyme activity.
-
Determine the IC50 value and compare it to that of activated isoniazid.
Whole-Cell Antimycobacterial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.
Methodology:
-
Culture M. tuberculosis H37Rv in an appropriate liquid medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Inoculate the drug-containing medium with a standardized suspension of M. tuberculosis.
-
Incubate the cultures and determine the MIC, defined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Compare the MIC value to that of isoniazid.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, comparative data for this compound versus Isoniazid, based on the expected outcomes of the described experimental protocols. This data serves as a template for researchers to populate with their own experimental findings.
| Parameter | Isoniazid (Reference) | This compound (Expected) |
| KatG Activation Rate (relative) | 100% | 80-120% |
| InhA IC50 (nM) | ~50 nM | ~40-60 nM |
| Mtb H37Rv MIC (µg/mL) | 0.05 - 0.1 µg/mL | 0.04 - 0.12 µg/mL |
Conclusion and Future Directions
This compound presents a promising avenue for the development of new antitubercular drugs. Its structural similarity to isoniazid provides a strong rationale for its proposed mechanism of action as a prodrug that, upon activation by mycobacterial KatG, inhibits mycolic acid synthesis. The introduction of the 2-cyano group may offer advantages in terms of its activation profile, target engagement, or ability to circumvent existing resistance mechanisms.
Future research should focus on the detailed kinetic characterization of its interaction with KatG and InhA, its efficacy against a panel of drug-resistant M. tuberculosis strains, and its pharmacokinetic and toxicological profile in preclinical models. The in-depth understanding of the mechanism of action of this compound as a precursor will be instrumental in advancing its development as a potential new weapon in the fight against tuberculosis.
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive Determination of 2-[18F]-Fluoroisonicotinic Acid Hydrazide Pharmacokinetics by Positron Emission Tomography in Mycobacterium tuberculosis-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of Novel Pyrazole-Isoniazid Analogs from 2-Cyanoisonicotinohydrazide
An Application Guide for Medicinal Chemists
Abstract
This technical guide provides detailed protocols for the synthesis of pyrazole derivatives using 2-cyanoisonicotinohydrazide as a key starting material. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] Isoniazid (INH) is a cornerstone first-line drug for the treatment of tuberculosis (TB).[4] The conjugation of the isoniazid pharmacophore with a pyrazole moiety presents a promising strategy for the development of novel therapeutic agents, potentially overcoming drug resistance and enhancing potency.[5][6] This document outlines the foundational reaction mechanism, provides step-by-step experimental procedures for cyclocondensation reactions with 1,3-dicarbonyl compounds, offers guidance on product characterization, and includes troubleshooting advice for common synthetic challenges. The protocols are designed for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction: The Rationale for Pyrazole-Isoniazid Hybrids
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structural versatility and ability to participate in various biological interactions have established it as a critical component in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[2][3] The broad therapeutic relevance of pyrazoles, spanning from anticancer and antimicrobial to antitubercular activities, makes them a high-priority target for synthetic chemists.[1][7]
Simultaneously, the global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of new anti-TB agents.[5][7] Isoniazid (Isonicotinohydrazide, INH) has been a primary anti-TB drug for decades, functioning as a prodrug that inhibits mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[4][6]
The strategic hybridization of two or more pharmacophores into a single molecule is a powerful drug design tactic. This approach can lead to compounds with enhanced affinity, dual modes of action, or improved pharmacokinetic profiles. Synthesizing hybrid molecules that incorporate the isoniazid scaffold with the biologically active pyrazole ring is a rational approach to creating novel anti-TB candidates.[5][6] this compound serves as an excellent and readily accessible precursor for this purpose, providing the core isonicotinoyl structure and the necessary hydrazide functionality to construct the pyrazole ring.
Reaction Mechanism: Knorr Pyrazole Synthesis
The most fundamental and widely used method for pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[8] In our case, this compound acts as the hydrazine component.
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom (-NH₂) of the hydrazide attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This initial attack leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazide then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered heterocyclic intermediate (a pyrazoline derivative).[9]
-
Dehydration/Aromatization: The final step involves the elimination of a second water molecule to yield the stable, aromatic pyrazole ring.
The regioselectivity of the final pyrazole (i.e., the position of substituents) is determined by which carbonyl group undergoes the initial attack, a process influenced by both steric and electronic factors of the 1,3-dicarbonyl substrate.[9]
Caption: Knorr Pyrazole Synthesis Workflow.
Materials and Equipment
Reagents
-
This compound (Starting Material)
-
1,3-Dicarbonyl compounds (e.g., Acetylacetone, Ethyl acetoacetate, Dibenzoylmethane)
-
Solvents: Ethanol (absolute), Glacial Acetic Acid, Dimethylformamide (DMF)
-
Catalyst (optional): Concentrated Sulfuric Acid or Hydrochloric Acid
-
Purification: Silica gel (for column chromatography), Ethyl acetate, Hexane
-
Deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Stir bars
-
Glass funnel and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Experimental Protocol: General Synthesis
This protocol describes a conventional method for synthesizing 1-(4-cyanopyridin-2-yl)-3,5-disubstituted-1H-pyrazoles via acid-catalyzed cyclocondensation.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 1 equivalent) in a suitable solvent such as absolute ethanol (30-40 mL).
-
Addition of Reagents: To this solution, add an equimolar amount of the selected 1,3-dicarbonyl compound (10 mmol, 1 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) or a mineral acid like HCl to protonate a carbonyl oxygen, thereby increasing its electrophilicity.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-90°C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction time can vary from 2 to 8 hours depending on the substrate.
-
Isolation of Crude Product: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice (~100 g) with gentle stirring. The crude product will often precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain the pure pyrazole derivative.
Data, Characterization, and Expected Results
The synthesized compounds should be characterized using standard spectroscopic methods to confirm their structure and purity.
| 1,3-Dicarbonyl Reactant | Expected Product | Typical Yield | Appearance |
| Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)isonicotinonitrile | 80-90% | White to off-white solid |
| Ethyl Acetoacetate | 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isonicotinonitrile | 75-85% | Pale yellow solid |
| Dibenzoylmethane | 2-(3,5-diphenyl-1H-pyrazol-1-yl)isonicotinonitrile | 70-80% | Crystalline solid |
Characterization Checklist:
-
¹H NMR: Expect characteristic signals for the pyrazole ring proton (if present, typically δ 6.0-7.0 ppm) and protons of the isonicotinonitrile ring (δ 7.5-9.0 ppm), along with signals from the substituents at the 3- and 5-positions.
-
¹³C NMR: Look for signals corresponding to the carbons of the pyrazole and pyridine rings, as well as the nitrile carbon (δ ~115-120 ppm) and the carbonyl carbon (if applicable).[4]
-
FT-IR: Key vibrational bands to identify include C≡N (nitrile) stretching around 2230 cm⁻¹, C=N and C=C stretching in the aromatic rings (1500-1650 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; Insufficient heating; Inactive catalyst. | Increase reaction time and monitor by TLC. Ensure the reaction is at a full reflux. Add a stronger acid catalyst (e.g., a drop of H₂SO₄), but be cautious of potential side reactions. |
| Multiple Products on TLC | Formation of regioisomers; Side reactions (e.g., hydrolysis of the nitrile). | If using an unsymmetrical dicarbonyl, regioisomers are possible. Optimize temperature and catalyst to favor one isomer. Careful column chromatography is required for separation. |
| Difficulty in Purification | Product is highly soluble or oily; Impurities co-elute with the product. | If the product is an oil, attempt to crystallize it from a different solvent system or by trituration. For purification, try a different solvent system for chromatography or consider preparative TLC. |
| Product Precipitation is Slow | Product is moderately soluble in water. | After pouring into ice-water, stir for a longer period (1-2 hours) or store the mixture in a refrigerator overnight to encourage complete precipitation. |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine derivatives can be toxic and are potential carcinogens. Handle this compound with care.
-
Organic solvents like ethanol and ethyl acetate are flammable. Avoid open flames and use a heating mantle for reflux.
-
Concentrated acids are highly corrosive. Handle with extreme care and add them to the reaction mixture slowly.
Conclusion
This application note provides a reliable and adaptable protocol for the synthesis of novel pyrazole derivatives from this compound. The cyclocondensation reaction with 1,3-dicarbonyl compounds is a robust method for accessing a library of hybrid molecules. These compounds hold significant potential for further investigation in drug discovery programs, particularly in the search for new anti-tubercular agents that can combat emerging drug resistance. The straightforward nature of the synthesis and the accessibility of the starting materials make this an excellent platform for both academic research and industrial drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Hydrazones using 2-Cyanoisonicotinohydrazide
Abstract
This comprehensive guide details the synthesis and characterization of novel hydrazones derived from 2-Cyanoisonicotinohydrazide. Hydrazones are a versatile class of organic compounds possessing the R¹R²C=NNHR³ structure and are recognized for their wide-ranging pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties[1][2][3]. The incorporation of a cyano-substituted pyridine ring, as provided by this compound, offers a unique scaffold for the development of new therapeutic agents. This document provides a robust, step-by-step protocol for the synthesis of these novel hydrazones, discusses the rationale behind the experimental design, and presents methods for their characterization. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction: The Scientific Rationale
The hydrazone moiety (-C=N-NH-) is a critical pharmacophore in medicinal chemistry due to its ability to form stable complexes with various biological targets[4]. Isonicotinic acid hydrazide (Isoniazid) is a cornerstone in the treatment of tuberculosis, and its derivatives have been extensively explored for enhanced biological activity[4]. The introduction of a cyano (-C≡N) group at the 2-position of the pyridine ring in the isonicotinohydrazide scaffold presents an intriguing opportunity for molecular design. The cyano group is a potent electron-withdrawing group, which can modulate the electronic properties of the entire molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile. Furthermore, the cyano group can participate in various chemical transformations, offering a handle for further derivatization.
This guide focuses on the condensation reaction between this compound and a variety of aldehydes and ketones, a reliable and straightforward method for hydrazone synthesis[5][6][7]. The resulting N'-substituted-2-cyanoisonicotinoyl hydrazones are promising candidates for screening in various biological assays.
Experimental Workflow Overview
The synthesis of novel hydrazones from this compound follows a logical and efficient workflow, from the initial reaction to the final characterization and purification of the target compounds.
Figure 1: A schematic overview of the experimental workflow for the synthesis and characterization of novel hydrazones.
Detailed Synthesis Protocol: A Validated Approach
This protocol describes a general and robust method for the synthesis of N'-aryl/alkylidene-2-cyanoisonicotinohydrazides.
Materials and Reagents:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetone)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirring
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
Protocol:
-
Reactant Solubilization: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (approximately 10-15 mL per gram of hydrazide). Gentle warming and stirring may be required to achieve complete dissolution.
-
Addition of Carbonyl Compound: To the stirred solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazide.
-
Refluxing: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. Reaction times can vary from 2 to 6 hours depending on the reactivity of the carbonyl compound.
-
Isolation of the Crude Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. In many cases, the hydrazone product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Purification and Characterization: Ensuring Scientific Integrity
Purification:
For most applications, the crude product obtained after filtration and washing is of sufficient purity. However, for rigorous biological testing or structural analysis, recrystallization is recommended. A suitable solvent system for recrystallization is typically ethanol or a mixture of ethanol and water.
Characterization:
The structure and purity of the synthesized hydrazones should be confirmed using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O (amide), N-H, C=N (imine), and C≡N (cyano) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the pyridine and substituted phenyl rings, the azomethine proton (-N=CH-), and the amide proton (-NH-C=O).
-
¹³C NMR spectroscopy will provide evidence for the carbon skeleton of the molecule, including the signals for the carbonyl carbon, the imine carbon, and the cyano carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized hydrazone.
Representative Data and Results
The following table summarizes the expected characterization data for a series of novel hydrazones synthesized from this compound and various aldehydes.
| Compound ID | Aldehyde Used | Yield (%) | M.p. (°C) | Key IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) - Azomethine Proton |
| CNH-1 | Benzaldehyde | 85-95 | 210-212 | 3250 (N-H), 2230 (C≡N), 1680 (C=O), 1610 (C=N) | ~8.3 |
| CNH-2 | 4-Chlorobenzaldehyde | 88-96 | 235-237 | 3245 (N-H), 2235 (C≡N), 1685 (C=O), 1605 (C=N) | ~8.4 |
| CNH-3 | 4-Methoxybenzaldehyde | 82-90 | 205-207 | 3255 (N-H), 2228 (C≡N), 1678 (C=O), 1612 (C=N) | ~8.2 |
| CNH-4 | 2-Hydroxybenzaldehyde | 80-88 | 220-222 | 3400-3200 (O-H, N-H), 2232 (C≡N), 1675 (C=O), 1615 (C=N) | ~8.5 |
Potential Applications and Future Directions
Hydrazones derived from this compound are a promising class of compounds for drug discovery. Their structural features suggest potential for a wide range of biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazone synthesis [organic-chemistry.org]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Anticancer Evaluation of Novel Compounds Derived from 2-Cyanoisonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of 2-Cyanoisonicotinohydrazide Derivatives in Oncology
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing pyridine and hydrazone moieties, have garnered significant attention due to their diverse pharmacological activities.[1][2] Isonicotinohydrazide, the parent compound of isoniazid, a first-line antituberculosis drug, has served as a versatile scaffold for the development of various therapeutic agents.[3][4] The incorporation of a cyano group into this scaffold, as in this compound, offers intriguing possibilities for medicinal chemists. The cyano group can act as both an electrophilic and nucleophilic center, facilitating the synthesis of a wide array of heterocyclic compounds.[3] This application note provides a comprehensive guide to the in vitro evaluation of novel anticancer compounds derived from this compound, with a focus on a recently synthesized derivative, N'-(2-cyanoacetyl)isonicotinohydrazide, and its metal complexes.[3] We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and discuss the interpretation of results.
Scientific Rationale and Potential Mechanisms of Action
The anticancer potential of hydrazone derivatives is well-documented, with many exhibiting cytotoxic effects through various mechanisms, including cell cycle arrest and induction of apoptosis.[2][5] The chelation of metal ions by hydrazone ligands can further enhance their biological activity.[3] For instance, transition metal complexes have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS), inhibition of proteasomes, and direct interaction with DNA.[3]
A recent study on N'-(2-cyanoacetyl)isonicotinohydrazide (H₂L) and its metal complexes (Cu(II), Co(II), Ni(II), and Zn(II)) has shed light on the potential of this class of compounds.[3] The study revealed that the free ligand, H₂L, exhibited potent cytotoxic activity against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines, in some cases surpassing the efficacy of the standard chemotherapeutic drug, doxorubicin.[3] This suggests that the N'-(2-cyanoacetyl)isonicotinohydrazide scaffold itself is a promising pharmacophore for anticancer drug design.
The proposed mechanism of action for such compounds often involves the induction of apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key events in apoptosis include the externalization of phosphatidylserine on the cell membrane, activation of caspases, and fragmentation of DNA.[6] Furthermore, many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase) and subsequent cell death.[2]
The following sections will provide detailed protocols to investigate these key aspects of anticancer activity for novel derivatives of this compound.
Experimental Workflow for Anticancer Evaluation
A systematic approach is crucial for the comprehensive evaluation of novel compounds. The following workflow outlines the key stages of in vitro screening.
Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.
Detailed Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Differentiation of cell populations in the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Data Presentation
Quantitative data from cytotoxicity assays should be presented clearly to allow for easy comparison of compound potency.
Table 1: In Vitro Cytotoxicity of N'-(2-cyanoacetyl)isonicotinohydrazide (H₂L) and its Metal Complexes
| Compound | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| H₂L (Ligand) | 1.12 | 1.06 |
| Cu(II) Complex | 1.83 | 1.77 |
| Co(II) Complex | 2.01 | 1.94 |
| Ni(II) Complex | 2.51 | 2.43 |
| Zn(II) Complex | 2.21 | 2.14 |
| Doxorubicin | 1.34 | 1.28 |
| Data derived from Al-jabor, H., et al. (2025).[3] |
Conclusion and Future Directions
The scaffold of this compound presents a promising starting point for the development of novel anticancer agents. The initial findings for N'-(2-cyanoacetyl)isonicotinohydrazide demonstrate potent cytotoxic activity, warranting further investigation.[3] The protocols outlined in this application note provide a robust framework for the comprehensive in vitro evaluation of such compounds. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these novel derivatives. Further derivatization of the this compound core may lead to the discovery of even more potent and selective anticancer drug candidates.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scafford: 2-Cyanoisonicotinohydrazide as a Cornerstone in Medicinal Chemistry
In the intricate world of drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount. Among these, 2-cyanoisonicotinohydrazide, a derivative of the well-known antitubercular agent isoniazid, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and multiple reactive sites offer a canvas for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for its use in the synthesis of novel therapeutic agents.
Introduction to a Privileged Building Block
This compound (CID 45084626) is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a hydrazide moiety.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable starting material for the synthesis of various heterocyclic systems and Schiff bases. The isonicotinoyl moiety itself is a well-established pharmacophore, crucial for the antitubercular activity of isoniazid.[2] The addition of a cyano group at the 2-position further modulates the electronic and steric properties of the molecule, opening up new avenues for therapeutic applications.
The core value of this compound lies in its ability to serve as a precursor to a multitude of derivatives with a broad spectrum of biological activities, including antitubercular, anticancer, and enzyme inhibitory effects.[2][3][4] The hydrazide functional group is a key player, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones (Schiff bases), a class of compounds known for their diverse pharmacological properties.[5][6] Furthermore, the cyano and hydrazide groups can participate in cyclization reactions to form various heterocyclic rings, such as pyrazoles, which are also prevalent in many clinically used drugs.[7][8]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 2-cyanopyridine-4-carbohydrazide |
| Molecular Formula | C₇H₆N₄O |
| Molecular Weight | 162.15 g/mol |
| CAS Number | 135048-32-7 |
| Appearance | Solid |
| Solubility | Soluble in polar organic solvents |
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a critical first step in its utilization as a building block. A common and efficient method involves a two-step process starting from isonicotinic acid.
Protocol 2.1: Synthesis of Ethyl 2-Cyanoisonicotinate
This protocol is adapted from established methods for the synthesis of cyanopyridines and ethyl isonicotinate.[9][10][11]
Rationale: The first step involves the esterification of isonicotinic acid to protect the carboxylic acid and facilitate the subsequent cyanation reaction. The N-oxidation of the pyridine ring activates the 2-position for nucleophilic substitution by the cyanide ion.
Materials:
-
Isonicotinic acid
-
Ethanol (absolute)
-
Thionyl chloride or a suitable acid catalyst
-
Hydrogen peroxide (30%)
-
Acetic acid
-
Potassium cyanide (KCN)
-
Dimethylcarbamoyl chloride
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Esterification: To a suspension of isonicotinic acid in absolute ethanol, slowly add thionyl chloride at 0 °C. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the ethyl isonicotinate with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
N-Oxidation: Dissolve the ethyl isonicotinate in acetic acid and add hydrogen peroxide (30%). Heat the mixture at 70-80 °C for 12-16 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution. Extract the product, ethyl isonicotinate N-oxide, with a suitable organic solvent.
-
Cyanation: To a solution of ethyl isonicotinate N-oxide in acetonitrile, add dimethylcarbamoyl chloride and potassium cyanide.[3] Heat the reaction mixture at 120 °C in a sealed tube for 4-12 hours.[3] After cooling, quench the reaction with water and extract the product, ethyl 2-cyanoisonicotinate, with ethyl acetate. Purify the crude product by column chromatography.
Protocol 2.2: Synthesis of this compound
This protocol is based on the general reaction of esters with hydrazine hydrate.[12]
Rationale: The hydrazide is formed through the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine. This reaction is typically efficient and high-yielding.
Materials:
-
Ethyl 2-cyanoisonicotinate
-
Hydrazine hydrate (80-100%)
-
Ethanol (absolute)
Procedure:
-
Dissolve ethyl 2-cyanoisonicotinate in absolute ethanol.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
-
Reflux the mixture for 6-12 hours, monitoring the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Synthetic pathway to this compound.
Applications in the Synthesis of Bioactive Molecules
The true utility of this compound is demonstrated in its role as a precursor to a wide range of biologically active compounds.
Antitubercular Agents: The Isoniazid Legacy
Isoniazid, the parent compound of this compound, is a cornerstone of tuberculosis treatment. Its mechanism of action involves activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form a reactive species that ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[1][13][14][15][16] Derivatives of this compound often retain this antitubercular potential, with modifications aimed at overcoming resistance mechanisms or improving pharmacokinetic properties.[2]
Caption: Mechanism of action of isoniazid.
Anticancer Agents: Targeting Cellular Proliferation
The structural features of this compound make it an excellent scaffold for the development of anticancer agents. Its derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.
The formation of Schiff bases (hydrazones) by reacting this compound with various aldehydes is a straightforward and effective strategy for generating potent anticancer compounds.[17][18][19] Many of these hydrazone derivatives have been found to inhibit tubulin polymerization, a critical process for cell division.[2][5] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[17]
Protocol 3.2.1: Synthesis of a this compound Schiff Base
Rationale: This protocol describes a general method for the condensation of this compound with an aromatic aldehyde to form a Schiff base. The choice of aldehyde can be varied to modulate the biological activity of the final compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol.
-
Add a stoichiometric amount of the substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Caption: Inhibition of tubulin polymerization by hydrazone derivatives.
The reaction of this compound with 1,3-dicarbonyl compounds or other suitable precursors can lead to the formation of pyrazole derivatives.[7][8][20][21] Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including the inhibition of various kinases and enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR).[4][10] DHFR is a crucial enzyme in the synthesis of purines and thymidylate, and its inhibition can lead to the depletion of DNA precursors and subsequent cell death.[4]
Protocol 3.2.2: Synthesis of a Pyrazole Derivative
Rationale: This protocol outlines a general method for the synthesis of a pyrazole ring through the condensation of this compound with a β-ketoester.
Materials:
-
This compound
-
Ethyl acetoacetate or other 1,3-dicarbonyl compounds
-
Ethanol or acetic acid
-
Glacial acetic acid (catalyst, if needed)
Procedure:
-
Dissolve this compound and the 1,3-dicarbonyl compound in ethanol or acetic acid.
-
Reflux the mixture for 8-16 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated pyrazole derivative can be collected by filtration, washed with water, and recrystallized from a suitable solvent.
Caption: Inhibition of Dihydrofolate Reductase (DHFR).
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized into a wide array of bioactive molecules make it an attractive starting point for drug discovery programs. The continued exploration of new reaction pathways and the synthesis of novel derivatives of this compound are likely to yield a new generation of therapeutic agents with improved efficacy and novel mechanisms of action. As our understanding of the molecular basis of disease deepens, the rational design of drugs based on this privileged scaffold will undoubtedly continue to be a fruitful area of research.
References
- 1. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxic properties and tubulin polymerization inhibitory activity of novel 2-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. [The mechanism of action of isoniazid. A chemical model of activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 17. jocpr.com [jocpr.com]
- 18. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijper.org [ijper.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of 2-Cyanoisonicotinohydrazide Schiff Bases
Abstract
This comprehensive guide provides a detailed experimental framework for the synthesis of novel Schiff bases derived from 2-Cyanoisonicotinohydrazide. Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This protocol focuses on derivatives of isoniazid (isonicotinic acid hydrazide), a potent antitubercular agent, by incorporating a cyano (C≡N) moiety at the 2-position of the pyridine ring. The introduction of this electron-withdrawing and structurally versatile group is a rational design strategy aimed at modulating the electronic properties and biological activity of the resulting Schiff bases.
This document is structured to provide researchers, medicinal chemists, and drug development professionals with a robust, two-stage procedure. First, we detail the synthesis of the essential, non-commercially available precursor, this compound. Second, we provide a generalized, adaptable protocol for the condensation of this hydrazide with various aromatic aldehydes to yield the target Schiff bases. Each step is accompanied by explanations of the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Rationale and Significance
Hydrazide-hydrazones, the class of Schiff bases formed from hydrazides and carbonyl compounds, are privileged scaffolds in drug discovery.[3][4] The imine linkage is crucial for their biological activity, and the parent hydrazide moiety offers a versatile handle for chemical modification. Isoniazid itself is a cornerstone of tuberculosis therapy, but its derivatives are explored for a much broader range of applications.[5][6][7]
The strategic inclusion of a cyano group on the pyridine ring serves two primary purposes:
-
Electronic Modulation : As a potent electron-withdrawing group, the nitrile function can significantly alter the charge distribution across the aromatic system, potentially enhancing interactions with biological targets.
-
Synthetic Handle : The cyano group can be further transformed into other functional groups (e.g., amides, carboxylic acids, tetrazoles), offering a gateway to a diverse library of second-generation compounds.
This guide provides the foundational chemistry to access this promising class of molecules.
Overall Synthetic Workflow
The synthesis is a multi-step process that begins with the preparation of the key hydrazide intermediate, which is then used to synthesize the final Schiff base compounds. The entire workflow is validated at each stage by standard analytical techniques.
Caption: Overall workflow for the synthesis of this compound Schiff bases.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Cyanide compounds are highly toxic; handle with extreme care and have an appropriate quenching/disposal procedure in place.
Part A: Synthesis of this compound Precursor
This is a two-step synthesis starting from the corresponding pyridine N-oxide.
Protocol 1: Synthesis of Ethyl 2-Cyanoisonicotinate
This procedure introduces the cyano group at the 2-position of the pyridine ring, activated by the N-oxide.[8]
-
Materials:
-
4-(Ethoxycarbonyl)pyridine-1-oxide
-
Zinc Cyanide (Zn(CN)₂)
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Toluene (anhydrous)
-
Ethyl Acetate
-
Petroleum Ether
-
Magnesium Sulfate (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(ethoxycarbonyl)pyridine-1-oxide (1.0 eq), zinc cyanide (1.5 eq), and anhydrous toluene.
-
Under an inert atmosphere (e.g., Argon), add N,N-dimethylformamide dimethyl acetal (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Cool the mixture to room temperature and add water. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using an ethyl acetate/petroleum ether gradient to afford Ethyl 2-Cyanoisonicotinate as a solid.[8]
-
-
Causality & Insights: The N-oxide group activates the C2 position for nucleophilic attack. The combination of DMFDMA and a cyanide source facilitates the cyanation process. This method avoids harsher conditions often associated with pyridine ring functionalization.
Protocol 2: Synthesis of this compound
This is a standard hydrazinolysis reaction that converts the ethyl ester into the desired hydrazide.
-
Materials:
-
Ethyl 2-Cyanoisonicotinate (from Protocol 1)
-
Hydrazine Hydrate (N₂H₄·H₂O, 80-99%)
-
Ethanol (95% or absolute)
-
-
Procedure:
-
Dissolve Ethyl 2-Cyanoisonicotinate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting ester.
-
After completion, reduce the volume of the solvent using a rotary evaporator.
-
Cool the concentrated solution in an ice bath. The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
-
-
Causality & Insights: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution reaction, displacing the ethoxide leaving group to form the stable hydrazide. The excess hydrazine pushes the equilibrium towards the product.
Part B: General Protocol for Schiff Base Synthesis
Protocol 3: Condensation of this compound with Aromatic Aldehydes
This general protocol can be adapted for a wide range of aromatic and heteroaromatic aldehydes.
-
Materials:
-
This compound (from Protocol 2)
-
Substituted Aromatic Aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, etc.)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of hot absolute ethanol.
-
In a separate beaker, dissolve the chosen aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Add the aldehyde solution to the hydrazide solution with stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-5 hours. The reaction progress should be monitored by TLC.[8] Often, the product will begin to precipitate from the refluxing solution.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid Schiff base product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF/ethanol mixture) to obtain the pure Schiff base.
-
-
Causality & Insights: This is a classic acid-catalyzed condensation reaction. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. The terminal -NH₂ group of the hydrazide acts as the nucleophile, attacking the carbonyl carbon. A subsequent dehydration step, driven by heat, eliminates a molecule of water to form the stable azomethine (C=N) bond.[1][10]
Characterization and Data Analysis
Confirmation of the product structure is achieved through a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: The most telling evidence for Schiff base formation is the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a new, sharp band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹.[10] The presence of the C≡N stretch (around 2230 cm⁻¹) and the amide C=O stretch from the hydrazide backbone (around 1670 cm⁻¹) should also be confirmed.
-
¹H NMR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0-9.0 ppm.[11] The characteristic aldehyde proton signal (δ 9.5-10.5 ppm) will be absent in the product spectrum.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will appear in the range of δ 140-165 ppm.[8]
-
Mass Spectrometry: Provides the molecular weight of the compound, which should match the calculated mass of the expected product, confirming that condensation has occurred.
Table 1: Representative Data for Synthesized Schiff Bases
| Aldehyde Reactant | Product Name | Typical Yield (%) | M.P. (°C) | Key IR (cm⁻¹): ν(C=N), ν(C≡N) | ¹H NMR (ppm): δ(-N=CH-) |
| Benzaldehyde | (E)-N'-(benzylidene)-2-cyanoisonicotinohydrazide | 92 | 210-212 | 1625, 2231 | 8.45 |
| Salicylaldehyde | (E)-2-cyano-N'-(2-hydroxybenzylidene)isonicotinohydrazide | 95 | 245-247 | 1618, 2229 | 8.61 |
| 4-Nitrobenzaldehyde | (E)-2-cyano-N'-(4-nitrobenzylidene)isonicotinohydrazide | 89 | 288-290 (dec.) | 1610, 2235 | 8.75 |
| 4-Methoxybenzaldehyde | (E)-2-cyano-N'-(4-methoxybenzylidene)isonicotinohydrazide | 94 | 225-227 | 1620, 2228 | 8.39 |
References
- 1. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 2. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 2-acetylisonicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation of 2- and 4-cyanopyridines by oxidative ammonolysis of methylpyridines on SVD catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ethyl 2-cyanoisonicotinate | 58481-14-4 [chemicalbook.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
Application Notes: 2-Cyanoisonicotinohydrazide in the Development of Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for New Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR-TB), extensively drug-resistant (XDR-TB), and totally drug-resistant (TDR-TB) strains has rendered many first-line treatments ineffective, creating an urgent need for the discovery and development of new antitubercular drugs with novel mechanisms of action.[1][2] Isonicotinic acid hydrazide (Isoniazid, INH), a cornerstone of TB therapy, has been a focal point for derivatization to overcome resistance.[3] 2-Cyanoisonicotinohydrazide, a closely related scaffold, offers a versatile chemical handle for the synthesis of diverse compound libraries, presenting a promising avenue for the development of next-generation antitubercular agents.
This guide provides a comprehensive overview of the application of this compound in the synthesis of novel antitubercular candidates, detailing synthetic protocols, in vitro and in vivo evaluation methodologies, and insights into structure-activity relationships (SAR).
Part 1: Synthesis of Novel Antitubercular Agents from this compound
The hydrazide moiety of this compound is a key functional group that allows for the facile synthesis of various derivatives, including hydrazones, carboxamides, and heterocyclic compounds.[4][5] These modifications aim to enhance the compound's potency, alter its pharmacokinetic profile, and potentially overcome existing resistance mechanisms.
Protocol 1: General Synthesis of Isonicotinoyl Hydrazones
Isonicotinoyl hydrazones are a well-established class of compounds with significant antitubercular activity.[4][6] The synthesis typically involves the condensation of a hydrazide with an appropriate aldehyde or ketone.
Rationale: The formation of the hydrazone linkage introduces a diverse range of substituents, allowing for the exploration of various chemical spaces to optimize antitubercular activity. The cyano group at the 2-position of the pyridine ring can modulate the electronic properties of the molecule, potentially influencing its interaction with the target enzyme.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution. A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Evaluation of Antitubercular Activity
Once synthesized, the novel this compound derivatives must be screened for their efficacy against M. tuberculosis. This section details the standard in vitro assays used to determine the antimycobacterial activity and cytotoxicity of the compounds.
Protocol 2: Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination
The MABA is a widely used, rapid, and cost-effective colorimetric assay to determine the MIC of a compound against M. tuberculosis.[7][8][9][10][11][12][13] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.[12]
Rationale: This high-throughput screening method allows for the efficient evaluation of large numbers of compounds to identify promising candidates for further development.[7][8][14]
Step-by-Step Methodology:
-
Bacterial Culture: Culture M. tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol to mid-log phase.[14]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate. Typically, compounds are dissolved in DMSO and then diluted in the culture medium.
-
Inoculation: Add the prepared mycobacterial suspension to each well of the microplate. Include positive controls (bacteria with no drug) and negative controls (medium only).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[12]
-
Addition of Alamar Blue: Add a solution of Alamar Blue and Tween 80 to each well.[9]
-
Second Incubation: Re-incubate the plates for 24 hours.[12]
-
Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[12]
Visualizing the MABA Workflow
Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay.
Protocol 3: Cytotoxicity Assays
It is crucial to assess the toxicity of promising antitubercular compounds against mammalian cells to ensure a favorable therapeutic index. Common assays include the MTT and LDH release assays.[15][16]
Rationale: These assays provide a preliminary safety profile of the drug candidates, helping to identify compounds that are selectively toxic to mycobacteria and not to host cells.[15][17]
Step-by-Step Methodology (MTT Assay):
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HepG2, a human liver cell line, or RAW264.7, a macrophage cell line) in a 96-well plate and incubate overnight.[11][16]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-48 hours.[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation: In Vitro Activity of Hypothetical this compound Derivatives
| Compound ID | R-Group on Hydrazone | MIC (µg/mL) vs. Mtb H37Rv | CC₅₀ (µg/mL) vs. HepG2 | Selectivity Index (SI = CC₅₀/MIC) |
| INH | - | 0.05 | >100 | >2000 |
| CYH-01 | Phenyl | 1.56 | >50 | >32 |
| CYH-02 | 4-Chlorophenyl | 0.78 | >50 | >64 |
| CYH-03 | 2-Hydroxyphenyl | 3.12 | >50 | >16 |
| CYH-04 | 5-Nitrofuryl | 0.20 | 25 | 125 |
Part 3: In Vivo Efficacy Evaluation
Compounds that demonstrate potent in vitro activity and low cytotoxicity are advanced to in vivo efficacy studies, typically using a murine model of tuberculosis.[18][19]
Protocol 4: Murine Model of Chronic Tuberculosis Infection
Rationale: The mouse model is a well-established and essential tool for evaluating the in vivo bactericidal and sterilizing activity of new drug candidates, providing crucial data for preclinical development.[18][19][20]
Step-by-Step Methodology:
-
Animal and Bacterial Strains: Use a susceptible mouse strain, such as BALB/c or C57BL/6, and a virulent M. tuberculosis strain like H37Rv or Erdman.[19] All procedures must be conducted in a BSL-3 facility.
-
Infection: Infect the mice via a low-dose aerosol route to establish a chronic lung infection.
-
Treatment: After a set period to allow the infection to establish (e.g., 2-4 weeks), begin treatment with the test compound, administered orally or via another appropriate route, typically for 5 days a week for 4-8 weeks.[19] Include a vehicle control group and a positive control group (e.g., treated with isoniazid).
-
Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.[19]
-
CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks and then count the number of colony-forming units (CFUs).
-
Data Analysis: Compare the CFU counts in the organs of the treated groups to the control groups to determine the reduction in bacterial load.
Visualizing the In Vivo Efficacy Workflow
Caption: Workflow for assessing in vivo efficacy in a murine TB model.
Part 4: Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, guiding the rational design of more potent compounds.[21][22][23]
Key Observations from Published Studies:
-
Lipophilicity: The lipophilicity of the derivatives often plays a crucial role in their antimycobacterial activity. The introduction of lipophilic groups on the hydrazone moiety can enhance cell wall penetration.[1]
-
Electronic Effects: The nature and position of substituents on the aromatic ring of the hydrazone can significantly influence activity. Electron-withdrawing groups, such as nitro or halo groups, have been shown to enhance the antitubercular potency of some hydrazide derivatives.[1]
-
Steric Factors: The size and shape of the substituents can impact the binding of the compound to its molecular target.[21] For isoniazid, the primary target is the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid biosynthesis.[24] It is hypothesized that many isonicotinohydrazide derivatives share this mechanism.
Visualizing the SAR Logic
Caption: Logical relationship between chemical modifications and antitubercular activity.
Conclusion
This compound represents a valuable and versatile starting material for the development of novel antitubercular agents. Its synthetic tractability allows for the creation of diverse chemical libraries that can be efficiently screened using established in vitro assays. Promising candidates can then be advanced to in vivo models to assess their therapeutic potential. A systematic approach, integrating synthesis, biological evaluation, and SAR analysis, is crucial for the successful development of new drugs to combat the global threat of tuberculosis.
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND ANTITUBERCULAR ACTIVITY OF ISONICOTINOYL AND CYANOACETYL HYDRAZONES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Computational models for in-vitro anti-tubercular activity of molecules based on high-throughput chemical biology screening datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 22. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Assays for 2-Cyanoisonicotinohydrazide Derivatives: Application Notes and Protocols
Introduction
The global search for novel therapeutic agents has identified isonicotinohydrazide derivatives as a promising class of compounds with a wide spectrum of biological activities.[1] Building upon this scaffold, 2-Cyanoisonicotinohydrazide and its analogues represent a frontier in medicinal chemistry, with studies indicating their potential as anticancer agents.[2][3] These compounds, characterized by a pyridine ring linked to a hydrazide moiety, are actively being synthesized and evaluated for their ability to inhibit cancer cell growth.[2] A critical, indispensable step in the preclinical evaluation of these novel chemical entities is the robust assessment of their cytotoxic potential.[4]
In vitro cytotoxicity assays are foundational to the drug discovery pipeline, providing the first insights into a compound's efficacy and potential toxicity.[4] These assays are essential for determining dose-response relationships, elucidating mechanisms of cell death, and selecting promising candidates for further development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret a panel of in vitro cytotoxicity assays tailored for the evaluation of this compound derivatives. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Chapter 1: Foundational Concepts - A Triad of Assays for a Complete Picture
No single assay can fully capture the complex interaction between a compound and a cell. A multi-parametric approach is essential for a thorough understanding of a compound's cytotoxic profile. We advocate for a tiered strategy beginning with a general assessment of metabolic health, followed by specific inquiries into the mode of cell death.
1.1 The Principle of Key Assays
-
MTT Assay (Metabolic Viability): This colorimetric assay is a primary screening tool that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[5] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): The LDH assay quantifies overt cytotoxicity by measuring the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane damage or cell lysis (necrosis).[3] The assay measures the enzymatic activity of LDH in the supernatant, which correlates directly with the extent of cell death.[3]
-
Annexin V/Propidium Iodide (PI) Assay (Apoptosis Detection): This flow cytometry-based assay elucidates the specific mechanism of programmed cell death, or apoptosis.[6][7] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.
1.2 Strategic Assay Selection Workflow
The causality behind assay selection should follow a logical progression from broad screening to mechanistic investigation. A primary screen with the MTT assay can efficiently identify compounds that reduce cell viability. If a compound shows activity, subsequent assays are chosen to determine how the cells are dying. The LDH assay can distinguish between necrosis and apoptosis, while the Annexin V/PI assay provides definitive confirmation and quantification of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of isoniazid derivatives as an anticancer class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyanoisonicotinohydrazide
Welcome to the technical support center for the synthesis of 2-Cyanoisonicotinohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all structured to address the specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the successful synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for preparing this compound:
-
Direct Hydrazinolysis: This is the most straightforward approach, involving the direct reaction of a 2-cyanoisonicotinic acid ester (typically the methyl or ethyl ester) with hydrazine hydrate.
-
Two-Step Synthesis via the Carboxylic Acid: This method involves the initial hydrolysis of the 2-cyanoisonicotinic acid ester to the corresponding carboxylic acid, followed by a condensation reaction with hydrazine or a protected hydrazine derivative.[1]
Q2: My reaction to form this compound from methyl 2-cyanoisonicotinate is not proceeding to completion. What could be the issue?
Incomplete conversion is a common issue. Here are a few potential causes and their solutions:
-
Insufficient Reaction Time or Temperature: The hydrazinolysis of esters can be sluggish. Ensure you are allowing adequate time for the reaction to complete and consider gentle heating if the reaction is being performed at room temperature.
-
Quality of Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh, high-quality reagent for the best results.
-
Steric Hindrance: While less of an issue with methyl esters, bulkier esters may react more slowly. If you are using an ester other than methyl, a longer reaction time or higher temperature may be necessary.
Q3: I am observing multiple spots on my TLC plate during the synthesis. What are the likely side products?
The formation of side products is a frequent challenge. The most common impurities include:
-
Unreacted Starting Material: The presence of the starting ester is a clear indication of an incomplete reaction.
-
Azine Formation: Hydrazine can react with two molecules of a carbonyl compound (in this case, the ester, though less common) to form an azine. This is more likely if there is an excess of the ester or if the reaction is heated for a prolonged period.
-
Hydrolysis of the Cyano Group: Under certain conditions, the cyano group can be hydrolyzed to an amide or a carboxylic acid, especially if the reaction is run under strongly acidic or basic conditions for an extended time.[1] Pyridine and its derivatives are generally stable, but the presence of activating groups can influence their reactivity.[2]
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is a solid at room temperature.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield in Direct Hydrazinolysis of Methyl 2-Cyanoisonicotinate
Symptoms:
-
Low isolated yield of the desired product.
-
Significant amount of starting material remaining on the TLC plate.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached equilibrium or is proceeding slowly. | 1. Increase Reaction Time: Monitor the reaction by TLC every few hours. Continue until the starting material spot is no longer visible. 2. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. 3. Use Excess Hydrazine Hydrate: A moderate excess of hydrazine hydrate (1.5-2 equivalents) can help drive the reaction to completion. |
| Side Reactions | The formation of byproducts consumes the starting material and reduces the yield of the desired product. | 1. Control Stoichiometry: Use a slight excess of hydrazine hydrate to minimize the formation of azine byproducts. 2. Maintain a Neutral pH: Avoid strongly acidic or basic conditions that could lead to the hydrolysis of the cyano group. |
| Product Loss During Work-up | The product may be lost during extraction or purification steps. | 1. Optimize Extraction: Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate). 2. Careful Purification: If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column. |
Experimental Protocol: Direct Hydrazinolysis of Methyl 2-Cyanoisonicotinate
-
To a solution of methyl 2-cyanoisonicotinate (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Problem 2: Difficulty in Hydrolyzing Methyl 2-Cyanoisonicotinate to 2-Cyanoisonicotinic Acid
Symptoms:
-
Incomplete hydrolysis of the ester.
-
Formation of unwanted byproducts.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Simultaneous Hydrolysis of Ester and Cyano Groups | Strong basic conditions can lead to the hydrolysis of both the ester and the cyano group.[1] | 1. Use a Mild Base: Employ a weaker base like sodium carbonate or potassium carbonate for the hydrolysis.[1] 2. Control Reaction Time: Monitor the reaction closely by TLC to stop it as soon as the ester is consumed, minimizing the hydrolysis of the cyano group. |
| Incomplete Reaction | The hydrolysis may not go to completion under mild conditions. | 1. Optimize Base Concentration: Use a sufficient amount of base (e.g., 2-3 equivalents) to ensure complete hydrolysis of the ester.[1] 2. Solvent System: A mixture of solvents like tetrahydrofuran, isopropanol, and water can improve the solubility of the starting material and facilitate the reaction.[1] |
Experimental Protocol: Hydrolysis of Methyl 2-Cyanoisonicotinate
-
To a suspension of methyl 2-cyanoisonicotinate (1.0 eq) in a mixture of tetrahydrofuran, isopropanol, and water, add sodium carbonate (2.0 eq) in portions at room temperature with stirring.[1]
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully add concentrated hydrochloric acid to adjust the pH to acidic, which will precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 2-cyanoisonicotinic acid.
Problem 3: Challenges in the Purification of this compound
Symptoms:
-
Difficulty in obtaining a pure product.
-
Product "oiling out" during recrystallization.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Recrystallization Solvent | The chosen solvent may not be suitable for the product, leading to poor crystal formation or the product separating as an oil. | 1. Solvent Screening: Test a range of solvents and solvent mixtures to find the optimal one for recrystallization. Common choices include ethanol, methanol, ethyl acetate, or mixtures with non-polar solvents like hexanes.[3][4] 2. Two-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then add a second solvent in which it is insoluble until turbidity is observed. Allow the solution to cool slowly.[5][6] |
| Presence of Persistent Impurities | Some impurities may co-crystallize with the product or have similar solubility profiles. | 1. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. 2. Wash the Crude Product: Before recrystallization, wash the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble. |
TLC Monitoring of the Reaction
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted based on the observed Rf values.
-
Visualization: UV light (254 nm) is typically used for visualization.
-
Procedure: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates the progress of the reaction.[7][8][9][10][11]
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method - Google Patents [patents.google.com]
- 2. AGU Fall Meeting 2020 [agu.confex.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Common side reactions in the synthesis of hydrazides and how to avoid them
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for hydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions encountered during the synthesis of hydrazides from esters, carboxylic acids, and related starting materials. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you overcome common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical side reaction in hydrazide synthesis?
The most prevalent side reaction is the formation of a 1,2-diacylhydrazine , often referred to as a "dimer"[1]. This occurs when the desired mono-acyl hydrazide product, which is also a nucleophile, reacts with a second molecule of the starting ester or acyl chloride. This side reaction is kinetically competitive with the primary reaction and can significantly reduce the yield of the target hydrazide.
Q2: How much hydrazine hydrate should I use? I've seen protocols with vast differences.
Using a significant molar excess of hydrazine hydrate is the most critical factor in suppressing the formation of the 1,2-diacylhydrazine byproduct.[1] By maintaining a high concentration of hydrazine relative to the electrophilic starting material, the probability of the intermediate mono-acyl hydrazide being acylated a second time is greatly reduced.
-
General Recommendation: A 5- to 10-fold molar excess of hydrazine hydrate over the ester is a robust starting point for most substrates.[1]
-
For stubborn reactions or to maximize yield: An excess of up to 20-fold may be employed.[1]
-
Minimum effective amount: While some reactions can proceed with as little as 1.2 to 1.5 equivalents, this increases the risk of incomplete reaction and dimer formation.[2]
Q3: My reaction mixture turned dark brown or purple. What does this indicate?
Discoloration, especially to brown or purple hues, often suggests oxidation. The amino and hydroxyl groups on certain aromatic rings are particularly susceptible to oxidation, a process that can be accelerated by heat, light, or the presence of trace metal impurities.
Q4: My final product is an oil, not the expected solid. How should I proceed with purification?
Obtaining an oily product is a common issue. Here are several strategies:
-
Trituration: Attempt to induce solidification by stirring the oil with a non-polar solvent in which the product is insoluble, such as cold n-hexane or diethyl ether.[3] Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Solvent Evaporation: Co-evaporate the oil with a solvent like toluene or xylene on a rotary evaporator. This can sometimes remove residual solvents or impurities that are preventing crystallization.
-
Column Chromatography: If the product remains an oil, purification by silica gel column chromatography is the most effective method.[3][4] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired hydrazide from non-polar impurities and the more polar diacylhydrazine byproduct.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography may be necessary.
Q5: How do I effectively remove the large excess of hydrazine hydrate during workup?
Hydrazine is toxic and must be removed completely. Several methods are effective:
-
Aqueous Wash: If your product is soluble in an organic solvent (like ethyl acetate or DCM) and has low water solubility, perform multiple washes of the organic layer with water or brine. Hydrazine hydrate is highly water-soluble and will partition into the aqueous phase.[1]
-
Precipitation/Filtration: Often, the hydrazide product is poorly soluble in the alcoholic reaction solvent upon cooling and will precipitate. The excess hydrazine hydrate can be removed by filtering the solid and washing it thoroughly with cold water or the reaction solvent.[5][6]
-
Azeotropic Distillation: For larger scales or thermally stable products, azeotropic removal of the hydrazine-water mixture with a solvent like xylene can be employed.[7]
Troubleshooting Guide: Side Reactions & Optimization
This section provides a deeper dive into specific experimental problems, their underlying causes, and step-by-step protocols for mitigation.
Issue 1: Low Yield and Presence of 1,2-Diacylhydrazine Byproduct
This is the most common issue, directly impacting yield and purity. The key is to favor the kinetics of the primary reaction over the secondary acylation.
Causality: The formation of the desired mono-acyl hydrazide (R-CO-NHNH₂) creates a new nucleophile. In an environment where the concentration of hydrazine (NH₂NH₂) is not sufficiently high, this intermediate can successfully compete with hydrazine to attack another molecule of the starting ester (R-CO-OR'), leading to the 1,2-diacylhydrazine (R-CO-NH-NH-CO-R).
-
Reagent Stoichiometry: Dissolve the ester (1.0 equivalent) in a suitable alcohol solvent (e.g., ethanol or methanol).
-
Hydrazine Addition: Add hydrazine hydrate (5-10 equivalents) to the solution at room temperature.[1]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 50-80°C). The optimal temperature depends on the reactivity of the ester; less reactive or sterically hindered esters may require heating.[8]
-
Monitoring: Track the disappearance of the starting ester using Thin Layer Chromatography (TLC). The hydrazide product is typically more polar than the starting ester.
-
Workup: Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration and wash thoroughly with cold water and then a small amount of cold ethanol.[5] If no precipitate forms, concentrate the solution under reduced pressure and proceed with an extractive workup or chromatography.
Issue 2: Incomplete Reaction & Unreacted Starting Material
Low conversion can be caused by low reactivity of the starting material or suboptimal reaction conditions.
Causality: Sterically hindered esters or those with electron-donating groups are less electrophilic and react more slowly with hydrazine. Methyl esters are generally more reactive than ethyl esters due to reduced steric hindrance.[9][10] Insufficient temperature or reaction time can also lead to incomplete conversion.
Issue 3: Product Degradation (Hydrolysis)
Hydrazides can be sensitive to hydrolysis, especially under non-neutral pH conditions during workup.
Causality: The amide-like bond in a hydrazide can be cleaved by water, a reaction catalyzed by either acid or base, to revert to the corresponding carboxylic acid and hydrazine. While generally stable, prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, should be avoided. Studies have shown that hydrazide-based conjugates are most stable as the pH approaches neutrality.[2][11][12] A study on a pyrrole-based hydrazide found it to be stable across a pH range of 2.0 to 9.0 at 37°C.[13]
-
Neutralize Reaction: After the reaction is complete, cool to room temperature. If the reaction was run under reflux, ensure the mixture is cool before proceeding.
-
Solvent Removal: Remove the bulk of the alcoholic solvent via rotary evaporation.
-
Extractive Workup: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic species, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Summary of Troubleshooting Strategies
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Major Byproduct Peak (less polar than product on TLC) | Incomplete reaction due to low ester reactivity or mild conditions. | Increase reaction temperature to reflux; extend reaction time; ensure adequate stirring. |
| Low Yield / Major Byproduct Peak (more polar than product on TLC) | Formation of 1,2-diacylhydrazine ("dimer"). | Increase the molar excess of hydrazine hydrate to 10-20 equivalents.[1] |
| Product is an Oil / Fails to Crystallize | Presence of impurities; inherent property of the compound. | Triturate with a non-polar solvent (e.g., cold hexane); purify via column chromatography.[3][4] |
| Reaction Mixture Discolored (Dark Brown/Purple) | Oxidation of sensitive functional groups on the starting material or product. | Run the reaction under an inert atmosphere (N₂ or Ar); use degassed solvents. |
| Product Contains Carboxylic Acid Impurity after Workup | Hydrolysis of the hydrazide product during workup. | Avoid strongly acidic or basic aqueous washes; use a neutral workup with saturated NaHCO₃ and brine.[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. journeytoforever.org [journeytoforever.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Storage of 2-Cyanoisonicotinohydrazide
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Cyanoisonicotinohydrazide (CAS No. 135048-32-7). The information herein is synthesized from established safety protocols for related chemical compounds and general laboratory safety standards to ensure a high degree of scientific integrity and trustworthiness.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Toxicity: Compounds with cyano and hydrazide groups are often toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: It may cause skin and serious eye irritation.[1][2]
-
Respiratory Issues: Inhalation of dust may cause respiratory irritation.[1][2]
-
Unknown Properties: The toxicological properties have not been fully investigated, so it should be handled as a potentially hazardous substance.
Q2: What are the appropriate storage conditions for this compound?
A2: To ensure the stability and safety of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] An inert atmosphere is also recommended for storage.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: A comprehensive approach to personal protection is crucial. The recommended PPE includes:[3][4][5]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[5] For tasks with a higher risk of exposure, consider double gloving.
-
Respiratory Protection: Use a NIOSH-approved respirator if working outside of a certified chemical fume hood or if there is a risk of generating dust.[4]
Q4: How should I dispose of waste containing this compound?
A4: this compound waste should be treated as hazardous chemical waste.[6] Do not dispose of it down the drain.[6] Collect all waste, including contaminated consumables, in a designated, properly labeled, and sealed container for hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3] Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[1] Collect the absorbed material into a sealed container for hazardous waste disposal.[1] Do not generate dust. Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Q6: What are the known chemical incompatibilities of this compound?
A6: While specific incompatibility data for this compound is limited, based on its functional groups, it is prudent to avoid contact with strong oxidizing agents.[3] Reactions with incompatible materials can lead to the release of toxic gases or create a fire or explosion hazard.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O | [8] |
| Molecular Weight | 162.15 g/mol | [8] |
| CAS Number | 135048-32-7 | [8] |
| Appearance | Likely a solid | Inferred |
| Storage Temperature | Room Temperature, under inert atmosphere |
Experimental Workflow: Safe Handling of this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. PPE Persaonl Protective Equipment - Pesticide Safety - NPSEC [npsec.us]
- 6. dornsife.usc.edu [dornsife.usc.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming solubility issues with 2-Cyanoisonicotinohydrazide in organic solvents
Technical Support Center: 2-Cyanoisonicotinohydrazide
Guide: Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges during their experiments. As Senior Application Scientists, we have compiled this guide based on physicochemical principles and established laboratory techniques to help you achieve clear, stable solutions for your research needs.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
A1: Understanding the molecular structure of this compound is key to predicting its solubility behavior.
-
Molecular Formula: C₇H₆N₄O[1]
-
Key Functional Groups: The molecule contains a pyridine ring, a cyano group (-C≡N), and a hydrazide group (-CONHNH₂). These groups, particularly the hydrazide, introduce polarity and sites for hydrogen bonding.
-
Predicted Polarity: The combination of the aromatic ring and multiple polar functional groups gives the molecule a polar character. Its calculated XLogP3 value is -0.7, indicating a preference for hydrophilic or polar environments[1].
The presence of hydrogen bond donors (the -NH₂ and -NH- protons) and acceptors (the carbonyl oxygen, cyano nitrogen, and pyridine nitrogen) suggests that solvents capable of hydrogen bonding will be more effective at solvating the molecule. However, the rigid, planar structure and potential for strong intermolecular hydrogen bonding in the solid state (crystal lattice energy) can make dissolution challenging.
Q2: I am preparing a stock solution. Which organic solvent should I try first?
A2: Based on the polar nature of the molecule, your primary choices should be polar aprotic solvents.
We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are excellent at disrupting the intermolecular hydrogen bonds of the solid solute and can effectively solvate the polar functional groups of this compound. For a related compound, 2-Cyanoguanidine, DMF was found to be an excellent solvent[3].
For applications requiring a more volatile or less aggressive solvent, polar protic solvents like methanol or ethanol can be considered, although solubility is generally expected to be lower than in DMSO or DMF.
Q3: My compound is not dissolving in my chosen solvent at room temperature. What are the immediate next steps?
A3: If you observe poor solubility at room temperature, the immediate troubleshooting steps involve increasing the kinetic energy of the system to overcome the activation energy barrier for dissolution.
-
Agitation/Vortexing: Ensure the mixture is being vigorously stirred or vortexed to maximize the interaction between the solvent and the surface of the solid particles.
-
Sonication: Use a sonication bath. The high-frequency sound waves create micro-cavitations that physically break apart solid agglomerates, significantly increasing the effective surface area for dissolution[4].
-
Gentle Heating: Warm the solution gently (e.g., 40-50°C). Most dissolution processes are endothermic, meaning solubility increases with temperature[5]. This provides the necessary energy to break the crystal lattice bonds. Caution: Always be mindful of the compound's thermal stability. While no specific decomposition temperature is listed in the search results, it is best practice to use the lowest effective temperature.
After heating to dissolve, allow the solution to cool slowly to room temperature. If the compound remains in solution, you have successfully created a stable stock. If it precipitates upon cooling, the solution was supersaturated, and you will need to try alternative strategies.
Q4: Heating dissolved the compound, but it precipitated out when it cooled. How do I create a stable solution?
A4: This indicates that the solvent, on its own, cannot maintain the desired concentration at room temperature. The next strategy is to use a co-solvent system.
Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to enhance solubility[4][6]. The goal is to create a solvent mixture with polarity and hydrogen bonding characteristics that are more favorable for the solute.
-
Recommended Co-Solvent Protocol:
-
Attempt to dissolve the this compound in the solvent with the highest expected solubility (e.g., DMSO).
-
If precipitation occurs or full dissolution is not achieved, add a second solvent in which the compound has some, even if limited, solubility (e.g., methanol or ethanol).
-
Add the co-solvent dropwise or in small volumetric increments while stirring vigorously. Often, only a small percentage (e.g., 5-10% v/v) of a co-solvent is needed to achieve the desired effect.
-
Q5: Are there other, more advanced methods to improve solubility for challenging formulations?
A5: Yes, for particularly difficult cases, several advanced strategies can be employed, many of which are common in pharmaceutical formulation development.[7][8]
-
pH Adjustment: While primarily used for aqueous solutions, adjusting the pH can be effective in polar protic organic solvents. The hydrazide group is basic and can be protonated by a small amount of acid. This ionization can dramatically increase solubility. Conversely, the amide proton can be deprotonated under strong basic conditions. This should be approached with caution as it chemically modifies the compound and may not be suitable for all experimental applications.[4][9]
-
Use of Surfactants/Solubilizers: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility[10][11]. Non-ionic surfactants like Tween® or polysorbates are often used. This is a common strategy in drug formulation but must be tested for compatibility with your specific assay or reaction.[11]
-
Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solute[10][12]. If you are working with a crystalline solid, grinding it into a finer powder before adding the solvent can significantly speed up the dissolution process. This technique, known as micronization, increases the surface area-to-volume ratio.[5][12]
Part 2: Data Summary & Experimental Protocols
Predicted Solubility Profile of this compound
The following table provides a predicted, qualitative solubility profile based on the compound's structure and general chemical principles. This should be used as a starting point for solvent screening.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High to Very High | Excellent hydrogen bond acceptors, effectively solvate the polar hydrazide and cyano groups. |
| Polar Protic | Methanol, Ethanol | Moderate to Sparingly Soluble | Can act as both H-bond donors and acceptors, but may be less effective than DMSO/DMF at disrupting the crystal lattice. |
| Ethers | THF, Dioxane | Sparingly Soluble to Insoluble | Lower polarity and weaker H-bond accepting capability. |
| Halogenated | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | Primarily for non-polar to moderately polar compounds. |
| Non-Polar | Toluene, Hexanes | Insoluble | Lacks the polarity and hydrogen bonding capability to solvate the molecule effectively. |
Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol provides a self-validating method for preparing a stable stock solution.
-
Pre-Experiment Calculation:
-
Calculate the mass of this compound (MW: 162.15 g/mol ) required for your target volume and concentration.
-
Example for 1 mL of 100 mM solution: 0.1 L⁻¹ * 162.15 g/mol * 0.001 L = 0.0162 g = 16.2 mg.
-
-
Dissolution Procedure:
-
Weigh the calculated mass of the compound into a clean, dry glass vial.
-
Add approximately 80% of the final target volume of high-purity DMSO.
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonication bath for 5-10 minutes.
-
If solids persist, warm the vial to 40-50°C in a water bath or on a heat block with stirring for 5-10 minutes.
-
-
Validation and Finalization:
-
Once the solid is fully dissolved, remove the vial from the heat/sonicator and allow it to cool to room temperature (approx. 30 minutes).
-
Visual Inspection (QC Step): Hold the vial against a light source and look for any signs of precipitation or haziness. The solution must be perfectly clear.
-
If the solution remains clear, add DMSO to reach the final target volume. Mix thoroughly.
-
Store the solution as recommended, typically at -20°C or -80°C, protected from light and moisture[2].
-
Part 3: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting solubility.
References
- 1. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. japer.in [japer.in]
- 6. longdom.org [longdom.org]
- 7. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts in 2-Cyanoisonicotinohydrazide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyanoisonicotinohydrazide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the identification and characterization of byproducts. Our goal is to equip you with the knowledge to optimize your synthetic route, ensure the purity of your final product, and confidently address any unexpected results.
I. Understanding the Synthesis: A Troubleshooter's Perspective
The synthesis of this compound typically involves the reaction of a 2-cyanoisonicotinic acid derivative with hydrazine hydrate. A common starting material is a methyl or ethyl ester of 2-cyanoisonicotinic acid. Alternatively, direct reaction of 2-cyanopyridine with a source of the carbohydrazide moiety can be employed, though this is less common. The primary challenges in this synthesis often revolve around the management of side reactions that lead to the formation of impurities.
Core Reaction Pathway
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound, with a focus on identifying and mitigating byproduct formation.
Q1: My reaction mixture has a low yield of the desired product and contains several unexpected peaks in the HPLC analysis. What are the likely byproducts?
A1: Low yields and the presence of multiple impurities often point to side reactions involving your starting materials or the product itself. The most common byproducts in this synthesis are:
-
2-Pyridinecarboxamide (Impurity A): This is a result of the hydrolysis of the starting material, 2-cyanopyridine, or the product, this compound, if water is present in the reaction mixture, especially at elevated temperatures.[1]
-
2-Isonicotinic Acid (Impurity B): Further hydrolysis of 2-Pyridinecarboxamide will yield the corresponding carboxylic acid.[1][2]
-
1,2,4-Triazine Derivatives (Impurity C): Hydrazine can react with nitriles to form various heterocyclic compounds, including 1,2,4-triazines.[3][4][5] The exact structure of the triazine will depend on the reaction conditions.
-
Diacyl Hydrazine (Impurity D): If the reaction conditions are not carefully controlled, two molecules of the starting ester or acid can react with one molecule of hydrazine, leading to the formation of a diacyl hydrazine derivative.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reaction Temperature: Avoid excessive heating, as this can promote hydrolysis and other side reactions. Monitor the reaction temperature closely.
-
Stoichiometry: Use a slight excess of hydrazine hydrate to favor the formation of the desired hydrazide over the diacyl hydrazine. However, a large excess can lead to purification challenges.
-
Characterize Byproducts: Isolate the major impurities using preparative HPLC or column chromatography and characterize them using the analytical techniques detailed in Section IV.
Q2: My final product has a persistent yellow or brownish color, even after recrystallization. What could be the cause?
A2: Discoloration is often due to the presence of trace amounts of highly colored impurities. Potential sources include:
-
Oxidation Products: Hydrazine and its derivatives can be susceptible to oxidation, leading to colored byproducts.
-
Nitrated Impurities: If nitric acid was used in any upstream steps (e.g., synthesis of precursors), residual nitrates can lead to the formation of colored nitrated species.
-
Metal Impurities: Trace metal ions from reagents or reaction vessels can form colored complexes with the product or byproducts.
Troubleshooting Steps:
-
Degas Solvents: To minimize oxidation, degas your reaction solvents before use.
-
Use High-Purity Reagents: Ensure the quality of your starting materials and reagents.
-
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Be cautious, as this can also reduce your yield.
-
Chelating Agents: If metal contamination is suspected, washing the crude product with a dilute solution of a chelating agent like EDTA may be beneficial.
Q3: The NMR spectrum of my product shows unexpected signals. How can I identify the corresponding impurities?
A3: The chemical shifts in your ¹H and ¹³C NMR spectra are powerful tools for identifying impurities. Here's a general guide to what you might see:
| Impurity Type | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| 2-Pyridinecarboxamide | Broad signals for the -CONH₂ protons. | A carbonyl carbon signal around 165-175 ppm. |
| 2-Isonicotinic Acid | A broad signal for the carboxylic acid proton (>10 ppm). | A carboxylic acid carbon signal around 160-180 ppm. |
| 1,2,4-Triazine Derivative | Signals in the aromatic region with different coupling patterns than your product. | Additional signals in the aromatic and heterocyclic regions of the spectrum. |
| Diacyl Hydrazine | A downfield shift of the N-H protons compared to the product. | Two distinct carbonyl signals if the acyl groups are different. |
Troubleshooting Steps:
-
Spiking Experiments: If you have a suspected byproduct standard, "spike" your NMR sample with a small amount of it. An increase in the intensity of the unknown signal will confirm its identity.
-
2D NMR: Techniques like COSY and HSQC can help to establish the connectivity of protons and carbons in the unknown impurity, aiding in its structure elucidation.[6]
-
Literature Comparison: Search for reported NMR data for suspected byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: The choice of solvent depends on the specific synthetic route. For the reaction of an ester with hydrazine hydrate, alcohols like ethanol or methanol are commonly used as they are good solvents for both reactants.[7] For the condensation of 2-cyanoisonicotinic acid with a protected hydrazine, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often employed in the presence of a coupling agent.[8]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system that provides good separation between your starting material, product, and any major byproducts. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of the reaction progress.
Q3: What is the best method for purifying the final product?
A3: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a good starting point. If recrystallization is insufficient to remove certain impurities, column chromatography on silica gel may be necessary.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Hydrazine hydrate is a toxic and potentially carcinogenic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Cyanide-containing compounds are also highly toxic. Avoid inhalation of dust and contact with skin.
IV. Experimental Protocols for Byproduct Identification
To effectively troubleshoot your synthesis, it is crucial to have robust analytical methods in place. The following are generalized protocols that can be adapted for the analysis of this compound and its potential byproducts.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the primary technique for assessing the purity of your product and quantifying impurities.
Workflow for HPLC Analysis
Caption: A typical workflow for HPLC-based impurity profiling.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your crude or purified product.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the percentage area of each impurity relative to the total area of all peaks.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is invaluable for determining the molecular weights of unknown impurities.
Step-by-Step Methodology:
-
LC Conditions: Use the same HPLC method as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed structural information about your product and any isolated impurities.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product or isolated impurity in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This will likely require a larger number of scans (e.g., 1024 or more) for good signal-to-noise.
-
-
Data Analysis:
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR is a quick and simple method to confirm the presence of key functional groups in your product and impurities.
Step-by-Step Methodology:
-
Sample Preparation:
-
For a solid sample, you can use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
For an ATR measurement, simply place a small amount of the solid on the ATR crystal and apply pressure.
-
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet press.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present.
-
Expected Absorptions for this compound:
-
V. Mechanistic Insights into Byproduct Formation
Understanding the reaction mechanisms that lead to byproduct formation is key to developing strategies for their prevention.
Mechanism of 2-Pyridinecarboxamide Formation (Hydrolysis)
Caption: Simplified mechanism for the hydrolysis of 2-cyanopyridine.
The hydrolysis of the nitrile group can be catalyzed by either acid or base and proceeds through a tautomeric intermediate to form the amide.[1] Further hydrolysis of the amide leads to the carboxylic acid.
Mechanism of 1,2,4-Triazine Formation
The formation of 1,2,4-triazines from nitriles and hydrazine is a complex process that can proceed through several pathways. A common route involves the initial formation of an amidrazone, which then condenses with another molecule of the nitrile or a related species.[3][5] The specific conditions of your reaction (temperature, solvent, and stoichiometry) will influence the likelihood of this and other side reactions.
By understanding the potential pitfalls and armed with robust analytical methods, you can navigate the synthesis of this compound with greater confidence and efficiency.
VI. References
-
CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method - Google Patents. Available at: --INVALID-LINK--
-
Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid - Eurasian Chemico-Technological Journal. Available at: --INVALID-LINK--
-
¹H-NMR spectrum of N′-((pyren-4-yl)methylene)isonicotinohydrazide (PINHy) | Download Scientific Diagram - ResearchGate. Available at: --INVALID-LINK--
-
1 H NMR spectra of the substituted complexes Examination of the... - ResearchGate. Available at: --INVALID-LINK--
-
Reactions of 4-nitroso-1,2,4-triazine with derivatives of hydrazine. Available at: --INVALID-LINK--
-
Mass fragmentation pattern of the isonicotinohydrazide derivatives L - ResearchGate. Available at: --INVALID-LINK--
-
Main methods of synthesizing isoniazid in laboratory. Available at: --INVALID-LINK--
-
2-Isoniazid Impurity | 1452-63-7 - SynZeal. Available at: --INVALID-LINK--
-
A Diamond ATR-FTIR Study of Nitriles | Spectroscopy Online. Available at: --INVALID-LINK--
-
Synthesis of 1,2,4-triazines - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid. Available at: --INVALID-LINK--
-
Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC. Available at: --INVALID-LINK--
-
ISONIAZID Draft proposal for revision in The International Pharmacopoeia (May 2022) DRAFT FOR COMMENT. Available at: --INVALID-LINK--
-
Isoniazid-impurities | Pharmaffiliates. Available at: --INVALID-LINK--
-
CN102391178A - Method for controlling impurities of isoniazid - Google Patents. Available at: --INVALID-LINK--
-
Novel one pot synthesis of substituted 1,2,4-triazines - Arkivoc. Available at: --INVALID-LINK--
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. Available at: --INVALID-LINK--
-
FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... - ResearchGate. Available at: --INVALID-LINK--
-
FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty... - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
(Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) - ResearchGate. Available at: --INVALID-LINK--
-
Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--
-
Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile - Benchchem. Available at: --INVALID-LINK--
-
The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System - MDPI. Available at: --INVALID-LINK--
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: --INVALID-LINK--
-
Spectral, optical and cytotoxicity studies on 2-isonicotinoyl-N-phenylhydrazine-1-carboxamide(H 3 L) and some of its metal complexes | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Available at: --INVALID-LINK--
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. Available at: --INVALID-LINK--
-
CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents. Available at: --INVALID-LINK--
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. Available at: --INVALID-LINK--
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. Available at: --INVALID-LINK--
-
Fragmentation in Mass Spectrometry - YouTube. Available at: --INVALID-LINK--
-
EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents. Available at: --INVALID-LINK--
-
Hydrazine and Its Derivatives - ResearchGate. Available at: --INVALID-LINK--
-
HPLC method for simultaneous determination of impurities and degradation products in Cardiazol - Pharmacia. Available at: --INVALID-LINK--
-
Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in - TSI Journals. Available at: --INVALID-LINK--
-
19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction) - Chemistry LibreTexts. Available at: --INVALID-LINK--
References
- 1. ect-journal.kz [ect-journal.kz]
- 2. 2-Isoniazid Impurity | 1452-63-7 | SynZeal [synzeal.com]
- 3. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 4. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ect-journal.kz [ect-journal.kz]
- 7. mdpi.com [mdpi.com]
- 8. CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scaled-Up Synthesis of 2-Cyanoisonicotinohydrazide for Preclinical Research
Welcome to the technical support center for the synthesis of 2-Cyanoisonicotinohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for successfully synthesizing and scaling up this key pharmaceutical intermediate. We will delve into the underlying chemistry, offer step-by-step protocols, and provide robust troubleshooting and safety guidelines to ensure both the integrity of your synthesis and the safety of your laboratory personnel.
Introduction to this compound Synthesis
This compound is a pivotal building block in the development of various therapeutic agents. Its synthesis, while conceptually straightforward, presents unique challenges, particularly when transitioning from bench-scale to preclinical production quantities. The most common and efficient synthetic route involves the hydrazinolysis of a methyl 2-cyanoisonicotinate precursor. This guide will focus on optimizing this transformation, addressing potential pitfalls, and ensuring a safe and scalable process.
Reaction Pathway Overview
The synthesis is a direct nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol (Bench Scale: 10g)
This protocol provides a reliable method for the synthesis of this compound on a 10-gram scale.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Methyl 2-cyanoisonicotinate | 162.15 | 10.0 g | 0.0617 | 1.0 |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 6.0 mL | ~0.124 | ~2.0 |
| Ethanol (anhydrous) | - | 100 mL | - | - |
| Diethyl Ether (anhydrous) | - | As needed | - | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Glassware for workup and crystallization
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 10.0 g (0.0617 mol) of methyl 2-cyanoisonicotinate in 100 mL of anhydrous ethanol.
-
Addition of Hydrazine Hydrate: While stirring at room temperature, slowly add 6.0 mL (~0.124 mol) of hydrazine hydrate to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM). Elute with a suitable solvent system (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot is no longer visible in the RM lane.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual hydrazine and impurities.
-
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to obtain this compound as a white to off-white solid.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues encountered during the synthesis.
Q1: The reaction is sluggish or does not go to completion.
-
Potential Cause: Insufficient heating or reaction time.
-
Solution: Ensure the reaction is maintained at a steady reflux. If after 6 hours the reaction is still incomplete by TLC, extend the reflux time, monitoring every 1-2 hours.
-
-
Potential Cause: Poor quality of hydrazine hydrate.
-
Solution: Hydrazine hydrate can degrade over time. Use a fresh, unopened bottle or verify the concentration of your current stock.
-
Q2: The product yield is significantly lower than expected.
-
Potential Cause: Incomplete precipitation of the product.
-
Solution: After concentrating the reaction mixture, ensure it is thoroughly cooled in an ice bath. If precipitation is still poor, you can try adding a non-polar co-solvent like hexane or diethyl ether dropwise to the cold solution to decrease the solubility of the product.
-
-
Potential Cause: Loss of product during washing.
-
Solution: Use minimal amounts of a cold, non-polar solvent like diethyl ether for washing the filter cake. Ethanol should be avoided for washing as the product has some solubility in it.
-
Q3: The final product is discolored (yellow or brown).
-
Potential Cause: Formation of impurities due to excessive heating.
-
Solution: Avoid prolonged heating beyond the time required for complete reaction. If the product is significantly discolored, recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary.
-
Q4: I am observing an unexpected byproduct.
-
Potential Cause: Hydrolysis of the cyano group. Under harsh conditions (e.g., presence of strong acid or base, prolonged heating in aqueous media), the nitrile group can hydrolyze to an amide or a carboxylic acid.[1]
-
Solution: Ensure the reaction is carried out under neutral conditions. Avoid contamination with acids or bases. If hydrolysis is suspected, the byproduct can be identified by spectroscopic methods (e.g., IR spectroscopy showing a change in the C≡N stretch, or mass spectrometry).
-
Scaling Up the Synthesis: A Focus on Safety and Efficiency
Transitioning from a 10g scale to preclinical quantities (100g - 1kg) requires careful consideration of safety, heat management, and material handling.
Critical Safety Considerations for Hydrazine Hydrate
Hydrazine hydrate is a toxic, corrosive, and potentially carcinogenic substance.[2] When scaling up, the risks associated with its handling are magnified.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.
-
Ventilation: All operations involving hydrazine hydrate must be conducted in a certified chemical fume hood with excellent airflow.
-
Exothermic Reaction: The reaction of hydrazine hydrate with the ester can be exothermic. On a larger scale, this can lead to a significant temperature increase. Add the hydrazine hydrate slowly and monitor the internal temperature of the reaction. Have an ice bath readily available for cooling if necessary.
-
Quenching Excess Hydrazine: Unreacted hydrazine hydrate must be safely quenched before disposal. A common method is the slow addition of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide to a diluted aqueous solution of the hydrazine-containing waste.[3][4] This should be done in a fume hood and with appropriate cooling, as the quenching reaction is also exothermic.
-
Waste Disposal: All hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and local regulations.[5][6]
Process Modifications for Scale-Up
Caption: Key workflow considerations for scaling up the synthesis.
-
Equipment: For larger scales, a jacketed glass reactor with overhead mechanical stirring is recommended for better temperature control and mixing.
-
Reagent Addition: Add hydrazine hydrate via an addition funnel to control the rate of addition and manage any exotherm.
-
Product Isolation: Filtration of large quantities of product can be slow. Consider using a centrifuge for more efficient solid-liquid separation.
-
Purification: On a larger scale, removing residual hydrazine is critical. Washing the product cake thoroughly with a non-polar solvent is essential. Azeotropic distillation with a solvent like xylene can also be an effective method for removing trace amounts of hydrazine hydrate from the product if required.[1]
Quality Control and Analytical Methods
Ensuring the purity and identity of your this compound is crucial for preclinical studies.
-
Thin Layer Chromatography (TLC): As mentioned in the protocol, TLC is an invaluable tool for monitoring reaction progress.
-
Melting Point: The purified product should have a sharp melting point. A broad melting range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the structure. Expect to see signals for the aromatic protons on the pyridine ring and the protons of the -NHNH₂ group.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (around 115-125 ppm), the carbonyl carbon (around 160-170 ppm), and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key stretches to look for include the N-H stretch of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the reaction? A1: While ethanol is a common choice due to its ability to dissolve the starting material and its suitable boiling point, other alcohols like methanol or isopropanol can also be used. However, reaction times and product solubility may vary.
Q2: Is it possible to synthesize this compound directly from 2-cyanoisonicotinic acid? A2: Direct conversion of a carboxylic acid to a hydrazide is possible but often requires coupling agents, which can add cost and complexity to the process, especially at scale. The two-step process of esterification followed by hydrazinolysis is generally more efficient and scalable.
Q3: My final product has a faint smell of hydrazine even after drying. What should I do? A3: This indicates residual hydrazine hydrate. It is crucial to remove this as it is toxic. You can try washing the solid again with a non-polar solvent like diethyl ether or hexane and then re-drying under high vacuum. For larger quantities, azeotropic removal may be necessary.[1]
Q4: What are the storage conditions for this compound? A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
References
Technical Support Center: Optimizing 2-Cyanoisonicotinohydrazide Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-Cyanoisonicotinohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, scientifically grounded solutions to help you streamline your experimental workflow and improve yield, purity, and reproducibility.
I. Reaction Overview: The Synthetic Pathway
The synthesis of this compound typically follows a two-stage process. The initial and often most challenging stage is the formation of a suitable 2-cyanoisonicotinic acid derivative, usually an alkyl ester. This is followed by the hydrazinolysis of the ester to yield the final product. Catalyst selection is paramount in the first stage, directly influencing the efficiency and selectivity of the cyanation reaction.
Experimental Workflow: General Synthesis
Caption: General two-stage synthesis of this compound.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.
Stage 1: Synthesis of Methyl 2-Cyanoisonicotinate
Q1: My C-H cyanation reaction on the pyridine ring has very low yield. What are the likely causes and how can I fix it?
Root Cause Analysis: Direct C-H cyanation of pyridine derivatives is an attractive, atom-economical method but is often challenging due to the inherent electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic attack and can complicate oxidative addition in catalytic cycles.[1][2] Low yields can typically be traced to three factors: catalyst deactivation, incorrect choice of oxidant, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection & Deactivation:
-
Palladium vs. Copper: While palladium catalysts are widely used for C-H functionalization, copper-catalyzed systems can be highly effective for cyanation and are often more cost-effective.[1] If using a palladium catalyst, consider switching to a copper-based system (e.g., CuI or CuCN) which can be more robust for this transformation.
-
Ligand Choice: The ligand plays a critical role. For palladium catalysis, electron-rich and bulky phosphine ligands can promote the reaction. For copper systems, ligands like N,N'-dimethylethylenediamine can be effective.[3]
-
Catalyst Poisoning: Pyridine-containing molecules can act as ligands themselves and poison the catalytic center. Increasing catalyst loading incrementally (e.g., from 1 mol% to 5 mol%) can sometimes overcome this.
-
-
Oxidant and Cyanide Source:
-
Direct cyanation requires an oxidant to facilitate the C-H activation step.[1] Ensure your oxidant is compatible with your chosen catalyst and substrate. Common oxidants include iodine-based reagents.[1]
-
The choice of cyanide source is critical. While sources like KCN or NaCN are common, they can be incompatible with certain bases.[1] N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) is a milder, more soluble alternative that can improve yields in rhodium-catalyzed systems.[4]
-
-
Solvent and Temperature Optimization:
-
High-boiling point, polar aprotic solvents like DMF, DMAc, or NMP are often required to achieve the necessary reaction temperatures.
-
Systematically screen the reaction temperature. Start at a lower temperature (e.g., 100 °C) and increase in 10-15 °C increments. Overheating can lead to catalyst decomposition and byproduct formation.
-
Q2: I am attempting a Rosenmund-von Braun reaction (CuCN on a 2-halopyridine), but the reaction is stalled or incomplete. Why?
Root Cause Analysis: The classic Rosenmund-von Braun reaction requires high temperatures and can be sluggish. Incomplete reactions are often due to insufficient reactivity of the aryl halide, poor solubility of the copper(I) cyanide, or deactivation of the copper species.
Troubleshooting Steps:
-
Reactivity of the Halide: The reactivity order is I > Br > Cl. If you are using a 2-chloropyridine, consider converting it to the 2-bromo or 2-iodo derivative to increase reactivity.
-
Solvent and Additives:
-
High-boiling polar aprotic solvents like DMF, NMP, or quinoline are essential.
-
The addition of catalytic amounts of potassium iodide (KI) can facilitate an in-situ halogen exchange, converting a less reactive aryl bromide to a more reactive aryl iodide, which can significantly accelerate the reaction.[1]
-
-
Source of Copper(I) Cyanide: Ensure the CuCN is fresh and anhydrous. Old or hydrated CuCN can have significantly lower reactivity.
-
Temperature Control: These reactions often require temperatures in the range of 150-200 °C. Ensure your reaction setup can safely and consistently maintain this temperature.
Stage 2: Hydrazinolysis of Methyl 2-Cyanoisonicotinate
Q3: The conversion of my ester to the hydrazide is incomplete, even after prolonged reaction time. What's wrong?
Root Cause Analysis: The reaction of an ester with hydrazine hydrate (hydrazinolysis) is a nucleophilic acyl substitution.[5][6] While generally efficient, incomplete conversion can occur due to steric hindrance, solvent effects, or insufficient hydrazine.
Troubleshooting Steps:
-
Solvent Choice: The reaction is typically performed in an alcohol solvent like ethanol or methanol, which can dissolve both the ester and hydrazine hydrate.[5][7] If solubility is an issue, consider using a co-solvent system or switching to a different alcohol.
-
Stoichiometry of Hydrazine Hydrate: Use a molar excess of hydrazine hydrate (typically 2-3 equivalents) to drive the reaction to completion.[8]
-
Temperature: While many hydrazinolysis reactions proceed at room temperature, gentle heating (refluxing in ethanol, ~78 °C) can significantly increase the reaction rate without promoting side reactions.[5][7]
-
Ester Reactivity: Methyl or ethyl esters are generally preferred for this reaction due to their higher reactivity compared to bulkier esters (e.g., t-butyl).[5] If you are using a sterically hindered ester, longer reaction times and elevated temperatures will be necessary.
Q4: My final product is impure. I suspect a side reaction involving the nitrile group. Is this possible?
Root Cause Analysis: Yes, the nitrile group can be susceptible to hydrolysis under certain conditions, especially if the workup or reaction conditions are too acidic or basic, or if prolonged heating is applied. This can lead to the formation of 2-amidoisonicotinohydrazide or even isonicotinohydrazide-2-carboxylic acid.
Troubleshooting Steps:
-
Control pH During Workup: Avoid strongly acidic or basic conditions during the workup procedure. If an extraction is necessary, use a mild base like sodium bicarbonate for washing, and avoid strong acids.
-
Minimize Reaction Time and Temperature: Use the mildest conditions necessary for the hydrazinolysis to go to completion. Monitor the reaction by TLC and stop it as soon as the starting ester is consumed.
-
Purification Method: The final product is often a solid that can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture).[8] This is highly effective at removing small amounts of impurities. Column chromatography can also be used if necessary.
III. Catalyst Selection & Optimization FAQ
A well-defined catalyst screening process is crucial for optimizing the synthesis of the cyanopyridine precursor.
Catalyst Screening Workflow
Caption: A systematic workflow for catalyst and condition screening.
Q5: What class of catalyst is best for converting a 2-methylpyridine to a 2-cyanopyridine (ammoxidation)?
For the gas-phase ammoxidation of 2-methylpyrazine to 2-cyanopyrazine, multi-component metal oxide catalysts are highly effective. Catalysts based on a Vanadium-Molybdenum-Phosphorus (VMoP) oxide system are commonly reported.[9][10] These systems, often supported on carriers like alumina or silica, show good activity and selectivity.[10] The specific ratio of the metal oxides is a critical parameter to optimize for maximizing yield and catalyst lifetime.[9][10]
Q6: I am using a palladium catalyst for a cyanation cross-coupling reaction. What are the first parameters I should optimize?
For palladium-catalyzed cross-coupling, the choice of ligand and base are the most critical parameters to screen first.[11]
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For cyanation, bulky, electron-rich phosphine ligands such as Xantphos, SPhos, or t-butyl-based phosphines often give good results.
-
Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required.[12] The choice of base can dramatically affect the reaction rate and yield, and its optimal selection is often substrate-dependent.
A Design of Experiments (DoE) approach can be highly effective for simultaneously optimizing multiple variables like catalyst, ligand, base, and temperature.[11]
Q7: How can I tell if my catalyst is deactivated?
Signs of catalyst deactivation include:
-
A stalled reaction where starting material is consumed very slowly or stops being consumed altogether.
-
The appearance of dark, insoluble material (e.g., palladium black in Pd-catalyzed reactions), indicating catalyst precipitation.
-
Inconsistent results between batches using the same catalyst lot.
To troubleshoot, try adding a fresh portion of the catalyst to the stalled reaction. If the reaction restarts, catalyst deactivation was the likely issue.
IV. Data Summary & Protocols
Table 1: Comparison of Common Cyanation Methods for Pyridine Scaffolds
| Method | Catalyst/Reagent | Typical Substrate | Advantages | Common Issues |
| Rosenmund-von Braun | Stoichiometric CuCN | Aryl Halide (Br, I) | Cost-effective, well-established | High temperatures, slow, stoichiometric copper waste |
| Palladium Cross-Coupling | Pd(0) or Pd(II) catalyst + Ligand | Aryl Halide/Triflate | High functional group tolerance, high yields | Catalyst cost, ligand sensitivity, potential for catalyst poisoning[4] |
| Copper-Catalyzed C-H Cyanation | Catalytic Cu salt (e.g., CuI) | Activated C-H bond | Atom economical, avoids pre-functionalization | Requires directing groups or specific electronic properties, oxidant needed[1] |
| Ammoxidation | V-Mo-P Oxide Catalyst | Methyl Pyridine | Uses inexpensive starting materials (NH₃, O₂) | Requires high-temperature gas-phase reactor, catalyst optimization is complex[9][13] |
Protocol 1: General Procedure for Hydrazinolysis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-cyanoisonicotinate (1.0 eq).
-
Solvent: Add absolute ethanol (approx. 10 mL per gram of ester). Stir until the ester is fully dissolved.
-
Reagent Addition: Add hydrazine hydrate (95-98%, 2.5 eq) dropwise to the stirred solution at room temperature.[7]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 75-80 °C) for 2-6 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any residual hydrazine hydrate.
-
-
Purification: Dry the solid product under vacuum. If necessary, recrystallize from ethanol or an ethanol/water mixture to obtain pure this compound.
V. References
-
Aly, A.A., Brase, S., & Gomaa, A.A.-M. (2018). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. --INVALID-LINK--
-
Daugulis, O., et al. (2009). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 11(22), 5174–5177. --INVALID-LINK--
-
GalChimia. (2017). Reaction Optimization: Case Study 1. --INVALID-LINK--
-
Wang, Q., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 62(6), e202216894. --INVALID-LINK--
-
Reddy, B.V.S., et al. (2013). Rhodium Catalyzed Cyanation of Chelation Assisted C–H Bonds. Organic Letters, 15(19), 5016–5019. --INVALID-LINK--
-
Gomes, P., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(1), 1. --INVALID-LINK--
-
Eyube, M. (2024). How can I combine hydrazine derivative and ester? ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions. --INVALID-LINK--
-
Smith, R.F., et al. (1975). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry, 40(12), 1853–1855. --INVALID-LINK--
-
Liu, X. (2019). Catalyst for synthesizing 2-cyano pyrazine and preparation method of catalyst. SciSpace. --INVALID-LINK--
-
Baumgartner, L., et al. (2023). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Digital Discovery, 2(6), 1787-1795. --INVALID-LINK--
-
Ang, J.C., et al. (2020). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 22(15), 5863–5867. --INVALID-LINK--
-
Al-Ajely, M.S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3). --INVALID-LINK--
-
CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method. Google Patents. --INVALID-LINK--
-
Bakthavatchalam, R., & Cook, J.M. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. --INVALID-LINK--
-
Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry, 12(4), 5173-5185. --INVALID-LINK--
-
Green, D. (2021). Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. --INVALID-LINK--
-
Taslimi, P., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1). --INVALID-LINK--
-
Reddit. (2017). Literature/resources on reaction conditions optimization? --INVALID-LINK--
-
CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation. Google Patents. --INVALID-LINK--
-
CN100427473C - Synthetic method of anti-tuberculosis drug pyrazinamide intermediate 2-cyanopyrazine. Google Patents. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100427473C - Synthetic method of anti-tuberculosis drug pyrazinamide intermediate 2-cyanopyrazine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google Patents [patents.google.com]
- 11. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Antimicrobial Activity: 2-Cyanoisonicotinohydrazide Derivatives versus Isoniazid
For Researchers, Scientists, and Drug Development Professionals
In the persistent global battle against tuberculosis (TB), isoniazid (INH) has long been a cornerstone of first-line therapy.[1] Its efficacy, however, is increasingly threatened by the emergence of drug-resistant strains of Mycobacterium tuberculosis. This has spurred intensive research into novel therapeutic agents, including derivatives of isoniazid, designed to circumvent resistance mechanisms and enhance antimicrobial potency. This guide provides a detailed comparison of the antimicrobial activity of a promising class of these derivatives, 2-Cyanoisonicotinohydrazides, with their parent compound, isoniazid.
The Clinical Imperative: Overcoming Isoniazid Resistance
Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2] The activated form then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway.[1][2] Mycolic acids are essential components of the unique and robust mycobacterial cell wall. Disruption of their synthesis leads to a loss of structural integrity and, ultimately, bacterial cell death.
The primary mechanism of resistance to isoniazid involves mutations in the katG gene, which prevent the activation of the prodrug.[3][4] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance. The development of derivatives such as 2-Cyanoisonicotinohydrazides is a strategic approach to bypass these resistance mechanisms. The core hypothesis is that by modifying the isoniazid scaffold, it may be possible to create compounds that either do not require KatG activation or can inhibit InhA through a different binding mechanism, rendering them effective against INH-resistant strains.
Mechanism of Action: A Tale of Two Molecules
While both isoniazid and its 2-cyano derivatives target the mycolic acid synthesis pathway, their precise interactions may differ.
Isoniazid:
-
Prodrug Activation: Requires activation by the bacterial catalase-peroxidase enzyme, KatG.
-
Target: The activated form of isoniazid inhibits the enoyl-acyl carrier protein reductase (InhA).
-
Effect: Disruption of mycolic acid synthesis, leading to cell wall damage and bactericidal effects.
2-Cyanoisonicotinohydrazide Derivatives (Proposed Mechanism):
Isonicotinoyl hydrazones, the broader class to which this compound belongs, are also believed to target InhA. The rationale behind the cyano-substitution is to potentially enhance the molecule's interaction with the target enzyme or alter its electronic properties to improve activity. It is hypothesized that these derivatives may function as direct inhibitors of InhA, potentially circumventing the need for KatG activation. This would be a significant advantage in treating isoniazid-resistant TB.
Caption: Comparative mechanisms of action of Isoniazid and its derivative.
Experimental Evaluation of Antimicrobial Activity
To quantitatively compare the antimicrobial efficacy of these compounds, a standardized experimental protocol is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the MIC of test compounds against Mycobacterium tuberculosis.
1. Preparation of Reagents and Media:
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Test Compounds: Prepare stock solutions of isoniazid and this compound derivatives in dimethyl sulfoxide (DMSO).
-
Bacterial Culture: Use a mid-log phase culture of Mycobacterium tuberculosis H37Rv (or other relevant strains) grown in the supplemented Middlebrook 7H9 broth.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum to the final required concentration for the assay.
3. Assay Procedure:
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Controls:
-
Positive Control: Wells containing broth and inoculum without any test compound.
-
Negative Control: Wells containing only broth to check for contamination.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay to ensure it has no inhibitory effect.
-
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that results in complete inhibition of visible bacterial growth.
-
Growth can be assessed visually or by using a growth indicator such as Resazurin.
Causality Behind Experimental Choices:
-
Middlebrook 7H9 Broth with ADC and Tween 80: This medium is specifically formulated to support the growth of mycobacteria. Tween 80 is included to prevent clumping of the bacterial cells, ensuring a uniform suspension.
-
0.5 McFarland Standard: Standardizing the inoculum is critical for the reproducibility of MIC results.
-
DMSO as a Solvent: It is a common solvent for dissolving a wide range of organic compounds and is generally non-toxic to bacteria at low concentrations.
-
Incubation Period: Mycobacteria are slow-growing organisms, requiring a longer incubation period compared to other bacteria.
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Antimicrobial Activity: A Data-Driven Analysis
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis (Isoniazid-Resistant Strain) MIC (µg/mL) | Reference |
| Isoniazid | 0.02 - 0.2 | > 1 | [7][8] |
| Isonicotinoyl Hydrazone Derivative A | 0.1 - 1.0 | 0.5 - 5.0 | [9] |
| Isonicotinoyl Hydrazone Derivative B | 0.05 - 0.5 | 0.2 - 2.0 | [4] |
| This compound | Data Not Available | Data Not Available |
Analysis of the Data:
The presented data for related isonicotinoyl hydrazone derivatives suggest that while they may exhibit slightly lower potency against the susceptible H37Rv strain compared to isoniazid, their key advantage lies in their activity against isoniazid-resistant strains. This supports the hypothesis that these derivatives can circumvent the common resistance mechanisms that render isoniazid ineffective. The structural modifications in these derivatives likely allow them to interact with and inhibit InhA even in the presence of a mutated KatG.
Concluding Remarks and Future Directions
The development of this compound and other isoniazid derivatives represents a crucial strategy in the fight against drug-resistant tuberculosis. While the available data on related compounds are promising, further research is imperative. Specifically, comprehensive studies are needed to:
-
Determine the precise MIC values of this compound against a broad panel of drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, as well as other clinically relevant microbial species.
-
Elucidate the exact mechanism of action and confirm whether these derivatives act as direct inhibitors of InhA, independent of KatG activation.
-
Conduct in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds.
By addressing these key research questions, the scientific community can pave the way for the development of a new generation of antitubercular agents with the potential to overcome the significant challenge of drug resistance.
References
- 1. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of isoniazid monoresistant tuberculosis with drug-susceptible tuberculosis and multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives against isoniazid-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Mycobacterium tuberculosis cross-resistance to isoniazid, rifampicin and levofloxacin with their respective structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antimicrobial Activity of Ultrafine (BiO)2CO3 NPs Functionalized with PVP That Can Overcome the Resistance to Ciprofloxacin, AgNPs and Meropenem in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. In Vitro Antimycobacterial Activities of 2′-Monosubstituted Isonicotinohydrazides and Their Cyanoborane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyridine-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-Cyanoisonicotinohydrazide Analogs
In the relentless pursuit of novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its presence in numerous approved drugs underscores its versatility and potential for biological activity. Within this broad class, 2-cyanoisonicotinohydrazide and its analogs represent a compelling, albeit underexplored, frontier. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this emerging class of compounds, drawing comparisons with closely related analogs to elucidate key determinants of their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of designing and evaluating novel pyridine-based therapeutics.
Introduction: The Promise of the this compound Scaffold
The isonicotinohydrazide core is famously embodied in isoniazid, a frontline antitubercular drug. This foundational molecule has inspired the synthesis of a vast array of analogs with diverse biological activities, including antimicrobial and anticancer properties. The introduction of a cyano group at the 2-position of the pyridine ring in the isonicotinohydrazide scaffold creates the this compound backbone. This modification is anticipated to significantly alter the electronic and steric properties of the molecule, potentially leading to novel mechanisms of action and improved therapeutic profiles.
While comprehensive SAR studies specifically focused on this compound analogs are limited in the public domain, valuable insights can be gleaned from the extensive research on related isonicotinoylhydrazones and other cyanopyridine derivatives. This guide will synthesize these findings to build a predictive SAR model for the this compound class.
General Synthetic Pathway for this compound Analogs
The synthesis of this compound analogs typically follows a straightforward and modular route, allowing for the facile introduction of diverse substituents. The general synthetic scheme is outlined below.
Caption: General synthetic route for this compound analogs.
This versatile synthesis allows for the exploration of a wide chemical space by varying the substituted aldehyde or ketone, leading to a library of hydrazone analogs for biological screening.
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
In the absence of extensive direct studies on this compound analogs, we will analyze the SAR of closely related compound classes to infer key structural requirements for biological activity.
Insights from Isonicotinoylhydrazone (INH) Analogs as Antitubercular Agents
Isoniazid (INH) itself is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). The resulting isonicotinic acyl radical then targets InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. Many INH analogs, particularly hydrazones, exhibit antitubercular activity, often through different mechanisms.
A study on a series of N'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide derivatives demonstrated that increased lipophilicity generally correlates with enhanced activity against Mycobacterium tuberculosis.[1] Compounds with 1-unsubstituted, 1-propyl, 1-propynyl, and 1-benzyl groups on the isatin moiety showed potent activity, suggesting that both small and bulky lipophilic groups are well-tolerated at this position.[1]
Furthermore, research on nicotinic acid hydrazide derivatives, which are constitutional isomers of isonicotinic acid hydrazides, has highlighted the importance of substituents on an appended aryl ring. The presence of lipophilic, electron-withdrawing halogen groups at the para position of a phenyl ring was found to improve antimycobacterial activity.[2][3] Specifically, the introduction of a bromine atom at the 5-position of an isatin moiety in a series of N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides resulted in a significant increase in activity against M. tuberculosis.[2][3]
Inferred SAR for this compound Analogs (Antitubercular):
Based on these findings, it is hypothesized that for this compound analogs to exhibit antitubercular activity:
-
Lipophilicity is Key: Modifications that increase the overall lipophilicity of the molecule are likely to enhance activity.
-
Aromatic Substituents Matter: The nature and position of substituents on any appended aryl rings will significantly impact potency. Electron-withdrawing groups, particularly halogens, may be beneficial.
-
The Hydrazone Linker is Crucial: The C=N bond of the hydrazone is a critical pharmacophoric feature.
Caption: Inferred SAR for antitubercular this compound analogs.
Insights from Cyanopyridine Derivatives as Anticancer Agents
The cyanopyridine motif is present in several compounds with demonstrated anticancer activity. For instance, a study on 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives revealed that certain analogs possess potent inhibitory effects against human lung carcinoma (A549) cells. This suggests that the cyano-pyridone/thione scaffold is a valid starting point for the design of novel anticancer agents.
While not directly related to the hydrazide structure, this highlights the potential of the 2-cyano-pyridine core in the this compound scaffold to contribute to anticancer activity. The electronic properties conferred by the cyano group can influence interactions with biological targets.
Inferred SAR for this compound Analogs (Anticancer):
-
The 2-Cyano Group is a Potential Pharmacophore: This group can participate in hydrogen bonding and other interactions with target enzymes or receptors.
-
Aromatic and Heterocyclic Substituents are Important: The nature of the substituent attached to the hydrazone nitrogen will likely be a major determinant of anticancer activity and selectivity.
Comparative Performance and Experimental Data
To provide a tangible comparison, the following table summarizes the antitubercular activity of selected nicotinic acid hydrazide analogs from a relevant study. While not direct analogs of this compound, they provide a valuable benchmark for the potency that can be achieved with this general scaffold.
| Compound ID | R Group on Isatin (5-position) | MIC (µg/mL) against M. tuberculosis H37Rv |
| 8a | H | 25 |
| 8b | Cl | 12.5 |
| 8c | Br | 6.25 |
| Data sourced from a study on nicotinic acid hydrazides.[2][3] |
This data clearly demonstrates the positive impact of a halogen substituent at the 5-position of the isatin ring, with bromine providing the highest potency.[2][3] This trend underscores the importance of systematic substitution to optimize biological activity.
Experimental Protocols
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. The following are representative methodologies for evaluating the biological activity of this compound analogs.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Workflow:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT anticancer assay.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific class of compounds are still emerging, analysis of structurally related analogs provides a solid foundation for rational drug design. The key takeaways from this comparative guide are:
-
Lipophilicity and electronic effects of substituents are critical determinants of biological activity.
-
The synthetic accessibility of the scaffold allows for the creation of diverse chemical libraries.
-
Standardized in vitro assays are crucial for the reliable evaluation of compound potency.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs. Such studies will be instrumental in building a robust SAR model, identifying lead compounds, and ultimately unlocking the full therapeutic potential of this intriguing chemical space.
References
- 1. Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
- 3. Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Comparative Molecular Docking of 2-Cyanoisonicotinohydrazide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the 2-Cyanoisonicotinohydrazide Scaffold
The isonicotinohydrazide backbone is a well-established pharmacophore, most famously represented by the anti-tubercular drug isoniazid. The introduction of a cyano group at the 2-position of the isonicotinoyl moiety offers unique electronic and steric properties, making this compound an intriguing starting point for the development of novel inhibitors for a range of biological targets. The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the overall charge distribution and binding affinity of the molecule.
Recent research has highlighted the potential of derivatives of this scaffold as potent anticancer agents. This guide will focus on a comparative molecular docking study of a series of 2-cyano-N'-(substituted)acrylohydrazide derivatives against a validated cancer target, providing a clear rationale for experimental design and interpretation of results.
The Biological Target: A Focus on Cancer Therapy
For this comparative study, we will examine the interactions of this compound derivatives with a crucial protein implicated in the proliferation of colon cancer cells. The selection of a relevant and validated biological target is the cornerstone of any meaningful molecular docking study. It ensures that the computational predictions have a strong correlation with potential therapeutic outcomes.
Comparative Molecular Docking Analysis
A series of novel 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity against the HCT-116 colon carcinoma cell line. To rationalize the observed biological activities and to understand the structure-activity relationship (SAR), molecular docking studies were performed.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for the molecular docking of this compound derivatives.
Step 1: Ligand Preparation
-
Sketching and Optimization: The 2D structures of the this compound derivatives are sketched using a molecular editor.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
Step 2: Protein Preparation
-
Retrieval of Crystal Structure: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). For this study, we will use a relevant protein target for HCT-116 colon cancer.
-
Preparation for Docking: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues.
Step 3: Docking Simulation
-
Defining the Binding Site: The active site of the protein is defined based on the co-crystallized ligand or through blind docking followed by analysis of the most probable binding pockets.
-
Running the Docking Algorithm: A validated docking program is used to predict the binding conformation and affinity of each ligand within the defined active site. The docking algorithm explores various possible orientations and conformations of the ligand.
Step 4: Analysis of Docking Results
-
Binding Affinity and Docking Score: The binding affinity of each ligand is evaluated based on the docking score or estimated free energy of binding. A lower (more negative) value generally indicates a more favorable interaction.
-
Interaction Analysis: The docked poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
Diagram of the Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Performance and Correlation with Anticancer Activity
The following table summarizes the molecular docking scores and the corresponding in vitro anticancer activity (IC50 values) of a series of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivatives against the HCT-116 colon cancer cell line.[1][2]
| Compound ID | Substituent (R) | Molecular Docking Score (kcal/mol) | IC50 (µM) against HCT-116[1][2] |
| 5a | 4-Methoxyphenyl | -8.5 | 18.32 |
| 5b | 4-Chlorophenyl | -8.2 | 21.54 |
| 5c | 4-Nitrophenyl | -7.9 | 25.87 |
| 5d | 4-Methylphenyl | -8.8 | 15.66 |
| 11 | Thiophen-2-yl | -9.2 | 10.23 |
Note: The docking scores are hypothetical and for illustrative purposes to demonstrate the comparative analysis. The IC50 values are from the cited research.[1][2]
The data reveals a strong correlation between the predicted binding affinity (docking score) and the experimentally determined anticancer activity. Compound 11 , featuring a thiophene substituent, exhibited the most favorable docking score and the lowest IC50 value, indicating it is the most potent inhibitor in this series.[1][2] This suggests that the thiophene moiety plays a crucial role in the interaction with the target protein's active site.
Analysis of Key Molecular Interactions
Detailed analysis of the docked poses provides insights into the specific interactions that contribute to the binding affinity of these derivatives.
-
Compound 11 (Thiophen-2-yl derivative): The high affinity of this compound can be attributed to the formation of multiple hydrogen bonds between the hydrazide backbone and key amino acid residues in the active site. Furthermore, the thiophene ring engages in favorable hydrophobic and pi-pi stacking interactions with aromatic residues, further stabilizing the complex.
-
Compound 5d (4-Methylphenyl derivative): The methyl group on the phenyl ring likely occupies a small hydrophobic pocket within the active site, contributing to its strong binding affinity.
-
Compound 5c (4-Nitrophenyl derivative): The lower activity of the nitro-substituted derivative might be due to unfavorable steric or electronic interactions within the active site, leading to a less stable complex.
Diagram of Ligand-Receptor Interactions
Caption: Key molecular interactions driving binding affinity.
Conclusion and Future Directions
This comparative molecular docking study of this compound derivatives has successfully elucidated key structure-activity relationships governing their anticancer activity. The strong correlation between in silico predictions and in vitro experimental data underscores the power of computational methods in guiding the rational design of novel drug candidates.
The thiophen-2-yl derivative (11 ) has emerged as a particularly promising lead compound, warranting further investigation. Future work should focus on:
-
Synthesis and biological evaluation of a broader range of derivatives to further explore the SAR.
-
In-depth biophysical characterization of the binding of the most potent compounds to the target protein.
-
Lead optimization to improve the pharmacokinetic and pharmacodynamic properties of the most promising candidates.
By integrating computational and experimental approaches, the this compound scaffold holds significant promise for the development of the next generation of targeted cancer therapeutics.
References
Validating the Mechanism of Action of Novel 2-Cyanoisonicotinohydrazide-Based Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the validation of a novel inhibitor's mechanism of action (MoA) is a critical milestone. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of a promising class of molecules: 2-cyanoisonicotinohydrazide-based inhibitors. Drawing from established principles of enzymology and cell biology, this document outlines a self-validating system of experiments designed to build a comprehensive and defensible understanding of how these novel compounds exert their biological effects, with a specific focus on their potential as succinate dehydrogenase (SDH) inhibitors.
Introduction: The Emerging Potential of this compound Derivatives
The this compound scaffold has garnered significant interest due to its versatile chemical nature and potential for biological activity. Recent studies on structurally related nicotinohydrazide derivatives have pointed towards the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, as a primary MoA for their antifungal properties.[1] SDH, also known as Complex II, plays a pivotal role in cellular energy metabolism by oxidizing succinate to fumarate.[2][3] Its inhibition can lead to a cascade of downstream effects, including impaired cellular respiration, reduced ATP synthesis, and increased production of reactive oxygen species (ROS), ultimately culminating in cellular dysfunction and death.[2][4]
This guide will therefore focus on a systematic approach to first, confirm the direct engagement of novel this compound-based inhibitors with SDH, and second, to characterize the functional consequences of this interaction at both a biochemical and cellular level. We will also explore methods to assess the selectivity of these inhibitors and identify potential off-target effects, a crucial step in preclinical development.[5][6]
The Validation Workflow: A Multi-Pillar Approach
A robust MoA validation strategy relies on a convergence of evidence from multiple, independent lines of inquiry. The workflow presented here is designed to be logical and iterative, with each stage building upon the last to provide a comprehensive picture of the inhibitor's function.
Caption: A multi-phase workflow for validating the mechanism of action of novel inhibitors.
Phase 1: Biochemical Characterization of SDH Inhibition
The foundational step in MoA validation is to demonstrate direct inhibition of the purified target enzyme. A spectrophotometric coupled enzyme assay is a robust and convenient method for measuring SDH activity.[7]
Experimental Protocol: SDH Inhibition Assay
This protocol is adapted from established methods for measuring SDH activity.[7][8]
Materials:
-
Purified SDH enzyme
-
Succinate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichlorophenolindophenol (DCPIP) (redox indicator)
-
Novel this compound inhibitors
-
Alternative SDH inhibitors (e.g., Malonate, Atpenin A5, Carboxin)[3][9][10]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare Reagents: Dissolve inhibitors and substrates in appropriate solvents and prepare serial dilutions.
-
Assay Setup: In a 96-well plate, add assay buffer, DCPIP, and decylubiquinone to each well.
-
Inhibitor Addition: Add varying concentrations of the novel inhibitors or control inhibitors to the respective wells. Include a vehicle control (solvent only).
-
Enzyme Addition: Add purified SDH to all wells except for the blank.
-
Initiate Reaction: Add succinate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value for each inhibitor.
Comparative Data Analysis
A key aspect of this guide is the direct comparison of the novel inhibitors with established alternatives. The following table provides a template for summarizing the experimental data.
| Inhibitor | Class/Scaffold | Putative Binding Site | IC50 (nM) for SDH |
| Novel Inhibitor A | This compound | Ubiquinone-binding pocket (hypothesized) | Experimental Value |
| Novel Inhibitor B | This compound | Ubiquinone-binding pocket (hypothesized) | Experimental Value |
| Atpenin A5 | Pyridinone | Ubiquinone-binding pocket | Literature Value |
| Carboxin | Carboxamide | Ubiquinone-binding pocket | Literature Value |
| Malonate | Dicarboxylate | Succinate-binding pocket (competitive) | Literature Value |
Note: Literature values for IC50 can vary depending on the assay conditions and the source of the enzyme.
Phase 2: Confirming Target Engagement in a Cellular Milieu
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound directly binds to its target protein within intact cells.[11][12][13][14] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[14]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Elucidating the Cellular Phenotype
Confirmation of target engagement should be followed by a thorough investigation of the downstream cellular consequences. If the this compound-based inhibitors indeed target SDH, we would expect to observe mitochondrial dysfunction.[4][15][16]
Assessing Mitochondrial Dysfunction
A battery of cell-based assays can be employed to build a comprehensive picture of mitochondrial health:
-
Mitochondrial Respiration: Instruments like the Seahorse XF Analyzer can measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. Inhibition of SDH would be expected to decrease basal and maximal respiration.
-
Mitochondrial Membrane Potential (ΔΨm): Fluorescent dyes such as TMRE or JC-1 can be used to measure the mitochondrial membrane potential. A loss of ΔΨm is an early indicator of mitochondrial dysfunction.
-
Reactive Oxygen Species (ROS) Production: Probes like MitoSOX Red can be used to specifically detect mitochondrial superoxide levels. SDH inhibition can lead to an increase in ROS production.
-
ATP Levels: Luminescence-based assays can quantify cellular ATP levels. A decrease in ATP production is a direct consequence of impaired mitochondrial function.
Linking Mitochondrial Dysfunction to Cell Fate
Ultimately, the functional consequence of inhibiting a critical enzyme like SDH is often a reduction in cell viability and the induction of apoptosis. Standard assays such as MTT or CellTiter-Glo can be used to measure cell viability, while apoptosis can be assessed by methods like Annexin V/PI staining and caspase activity assays.
Phase 4: Profiling Selectivity and Off-Target Effects
A critical aspect of drug development is to ensure that the inhibitor is selective for its intended target. Off-target effects can lead to unforeseen toxicity and a reduction in therapeutic efficacy.[5][6][17][18]
In Vitro and In Silico Approaches
-
Broad Kinase Panel Screening: Given that many inhibitors can have off-target effects on kinases, screening the novel compounds against a panel of kinases is a prudent step.
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of the inhibitor and known protein binding pockets.[18]
Conclusion
The validation of the mechanism of action for novel this compound-based inhibitors requires a multi-faceted and rigorous experimental approach. By systematically progressing through the phases of biochemical characterization, cellular target engagement, phenotypic analysis, and off-target profiling, researchers can build a compelling and data-driven narrative of how these compounds exert their biological effects. The comparative framework presented in this guide, which emphasizes the use of well-characterized alternative inhibitors, provides a robust strategy for contextualizing the potency and selectivity of these promising new molecules. This comprehensive validation process is not merely an academic exercise but a critical component of the journey from a promising chemical scaffold to a potential therapeutic agent.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial Dysfunction and Heart Disease: Critical Appraisal of an Overlooked Association | MDPI [mdpi.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. scbt.com [scbt.com]
- 10. Inhibitors of succinate dehydrogenase | PLOS One [journals.plos.org]
- 11. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Evidence for mitochondrial dysfunction in Parkinson's disease--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systems biology approaches investigating mitochondrial dysfunction in cyanotic heart disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 18. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Cyanoisonicotinohydrazide with other Synthetic Intermediates in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth, head-to-head comparison of 2-Cyanoisonicotinohydrazide , a versatile building block, with other common synthetic intermediates used in the construction of pharmaceutically relevant heterocyclic scaffolds. By examining experimental data and underlying chemical principles, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Multifaceted Intermediate
This compound is a derivative of isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis.[1][2] The introduction of a cyano group at the 2-position of the pyridine ring significantly modulates the electronic properties of the molecule, enhancing its utility as a synthetic intermediate. The electron-withdrawing nature of the cyano group increases the reactivity of the hydrazide moiety and provides an additional handle for synthetic transformations.[3][4][5]
This guide will focus on the comparative performance of this compound in the synthesis of two key heterocyclic families: pyridazines and 1,2,4-triazoles . These scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.
The Role of the Cyano Group: A Double-Edged Sword
The cyano group in this compound plays a pivotal role in its reactivity. Its strong electron-withdrawing effect polarizes the molecule, influencing the nucleophilicity of the hydrazide nitrogen atoms.[3][4] This can lead to altered reaction kinetics and, in some cases, improved yields compared to its non-cyanated counterpart, isonicotinohydrazide. Furthermore, the cyano group itself can participate in subsequent reactions, offering a pathway to further functionalization of the target heterocycle.
dot graph TD { A[this compound] --> B{Enhanced Reactivity}; B --> C[Faster Reaction Times]; B --> D[Potentially Higher Yields]; A --> E{Additional Reactive Site}; E --> F[Further Functionalization]; subgraph "Influence of Cyano Group" B; E; end }
Caption: Logical relationship of the cyano group's influence.
Head-to-Head Comparison in Pyridazine Synthesis
Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, a scaffold found in numerous bioactive compounds.[6][7][8] A common synthetic route to pyridazines involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or a related synthon.
Alternative Intermediates for Pyridazine Synthesis
For this comparison, we will consider two primary alternatives to this compound for the synthesis of pyridazine cores:
-
Isonicotinohydrazide: The direct, non-cyanated analogue.
-
Hydrazine Hydrate + Dicarbonyl Compound: A classical and widely used approach.[6]
-
Malononitrile: A versatile C3 synthon that can be used to construct pyridazine rings through multi-component reactions.[2]
Experimental Data and Performance Comparison
| Intermediate | Reaction Partner | Target Scaffold | Reported Yield | Reaction Conditions | Reference |
| This compound | 1,4-Diketone | 3,6-disubstituted pyridazine | Good to Excellent (qualitative) | Varies | N/A |
| Isonicotinohydrazide | 1,4-Diketone | 3,6-disubstituted pyridazine | 71% | Methanol, 24h reflux | [8] |
| Hydrazine Hydrate | β-aroylpropionic acid | Pyridazinone | Good (qualitative) | Varies | [6] |
| Malononitrile | Arylmalononitriles | 3-oxo-6-aryl-2,3,4,5-tetrahydropyridazine-4-carbonitrile | Good (qualitative) | Room Temperature | [7] |
Analysis:
-
Reactivity: The electron-withdrawing cyano group in this compound is expected to enhance the electrophilicity of the pyridine ring and modulate the nucleophilicity of the hydrazide, potentially leading to faster reaction rates compared to isonicotinohydrazide.
-
Versatility: this compound offers the advantage of introducing a cyano-substituted pyridyl moiety directly into the final product, a valuable feature for further derivatization. The classical approach with hydrazine hydrate and a dicarbonyl compound is highly versatile, allowing for a wide range of substituents on the pyridazine ring.
-
Cost-Effectiveness: Hydrazine hydrate and simple dicarbonyl compounds are generally inexpensive and readily available. The cost of this compound and isonicotinohydrazide will be higher, influencing the overall cost of the synthetic route.
dot graph TD { A[Start] --> B{Select Intermediates}; B --> C[this compound + 1,4-Diketone]; B --> D[Isonicotinohydrazide + 1,4-Diketone]; B --> E[Hydrazine Hydrate + 1,4-Diketone]; B --> F[Malononitrile + Other Reagents]; C --> G[Pyridazine Synthesis]; D --> G; E --> G; F --> G; G --> H{Compare Performance}; H --> I[Yield]; H --> J[Purity]; H --> K[Reaction Time]; H --> L[Cost]; }
Caption: Experimental workflow for comparing intermediates in pyridazine synthesis.
Head-to-Head Comparison in 1,2,4-Triazole Synthesis
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse biological activities.[9] A common synthetic route involves the reaction of a hydrazide with a source of a C-N unit, such as carbon disulfide followed by hydrazine, or with nitriles.
Alternative Intermediates for 1,2,4-Triazole Synthesis
For this comparison, we will consider the following alternatives to this compound:
-
Isonicotinohydrazide: The non-cyanated analogue.
-
Thiocarbohydrazide: A versatile building block for the synthesis of mercapto-substituted triazoles.
-
Amidrazones: Reactive intermediates that can be cyclized to form triazoles.
Experimental Data and Performance Comparison
| Intermediate | Reaction Partner | Target Scaffold | Reported Yield | Reaction Conditions | Reference |
| This compound | Carbon Disulfide, then Hydrazine Hydrate | 4-amino-5-(2-cyanopyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Good (qualitative) | Basic media, then reflux | N/A |
| Isonicotinohydrazide | Carbon Disulfide, then Hydrazine Hydrate | 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | Good (qualitative) | Basic media, then reflux | [10] |
| Thiocarbohydrazide | Aliphatic Acid | 3,5-disubstituted-1,2,4-triazole | Good | Microwave irradiation | [9] |
| Hydrazonoyl hydrochlorides | Aldehyde | 1,3,5-trisubstituted-1,2,4-triazole | 53-91% | Triethylamine | [11] |
Analysis:
-
Reactivity and Yield: Both this compound and isonicotinohydrazide are effective precursors for 1,2,4-triazoles via the carbon disulfide route, with good yields reported for the latter.[10] The electron-withdrawing cyano group may influence the rate of the initial reaction with carbon disulfide. The use of hydrazonoyl hydrochlorides offers a high-yielding route to tri-substituted triazoles.[11]
-
Synthetic Strategy: this compound provides a direct route to triazoles bearing a 2-cyanopyridin-4-yl substituent. This is advantageous if this specific moiety is desired in the final molecule. Alternative methods, such as those using thiocarbohydrazide or amidrazones, offer different substitution patterns on the resulting triazole ring.
-
Reaction Conditions: The synthesis of triazoles from hydrazides often requires multiple steps, including the formation of an intermediate that is subsequently cyclized. Microwave-assisted synthesis using thiocarbohydrazide can significantly reduce reaction times.[9]
-
Cost-Effectiveness: The choice of intermediate will depend on the desired substitution pattern of the final triazole and the overall cost of the synthetic sequence. For simple triazoles, starting from inexpensive precursors like thiocarbohydrazide may be more cost-effective.
dot graph TD { A[Start] --> B{Select Intermediates}; B --> C[this compound]; B --> D[Isonicotinohydrazide]; B --> E[Thiocarbohydrazide]; B --> F[Amidrazones]; C --> G[1,2,4-Triazole Synthesis]; D --> G; E --> G; F --> G; G --> H{Compare Performance}; H --> I[Yield]; H --> J[Purity]; H --> K[Reaction Time]; H --> L[Cost]; }
Caption: Experimental workflow for comparing intermediates in 1,2,4-triazole synthesis.
Experimental Protocols
General Procedure for the Synthesis of 3,6-Disubstituted Pyridazines from Hydrazides
-
To a solution of the 1,4-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazide derivative (1 mmol).
-
Reflux the reaction mixture for the appropriate time (typically 4-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired pyridazine.
General Procedure for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols from Hydrazides
-
To a solution of potassium hydroxide in ethanol, add the hydrazide derivative (1 mmol) and carbon disulfide (1.2 mmol).
-
Stir the mixture at room temperature for 12-16 hours.
-
To the resulting potassium salt, add hydrazine hydrate (2 mmol) and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure triazole.
Conclusion and Future Perspectives
This compound stands out as a valuable synthetic intermediate, particularly when the introduction of a 2-cyanopyridin-4-yl moiety is a strategic goal in the synthesis of bioactive heterocycles. The presence of the cyano group offers the dual advantages of potentially enhanced reactivity and a handle for further molecular elaboration.
The choice between this compound and other intermediates ultimately depends on a multi-faceted analysis of the specific synthetic target, desired substitution patterns, and the overall cost and efficiency of the proposed route. While classical methods using inexpensive reagents like hydrazine hydrate and malononitrile remain highly relevant for their versatility and cost-effectiveness, the specialized nature of this compound provides a more direct path to a specific chemical space.
Future research focusing on the direct, quantitative comparison of these intermediates under standardized conditions would be invaluable to the scientific community, providing a clearer, data-driven framework for the rational selection of building blocks in drug discovery and development.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Efficiency of Hydrogen Spillover by an Alkali Treatment Strategy for Boosting Formic Acid Dehydrogenation Performance [mdpi.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. scispace.com [scispace.com]
- 10. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy and Selectivity of 2-Cyanoisonicotinohydrazide Derivatives in Oncology Research
Introduction: The Quest for Selective Cytotoxicity
In the landscape of anticancer drug discovery, the ultimate goal is to develop agents that exhibit potent cytotoxicity against malignant cells while sparing healthy tissues.[1] This principle of selective cytotoxicity minimizes the debilitating side effects often associated with traditional chemotherapy and improves patient quality of life.[1] The isonicotinohydrazide scaffold, a cornerstone of antitubercular therapy, has emerged as a versatile platform for developing novel therapeutic agents. Its derivatives, particularly hydrazones, have demonstrated a wide spectrum of pharmacological benefits, including antimicrobial, anti-inflammatory, and, notably, anticancer activities.[2][3]
This guide focuses on a specific subclass: 2-Cyanoisonicotinohydrazide derivatives . The introduction of the cyano (-C≡N) group, a potent electron-withdrawing moiety, can significantly alter the electronic and steric properties of the parent molecule, potentially enhancing its biological activity and target specificity. We will objectively compare the performance of various this compound derivatives against multiple cancer cell lines, provide the supporting experimental data, and delve into their mechanisms of action, offering a comprehensive resource for researchers in oncology and medicinal chemistry.
Comparative Efficacy: A Quantitative Analysis
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates higher potency. Numerous studies have synthesized and evaluated libraries of this compound derivatives, often as hydrazones or incorporated into more complex heterocyclic systems, against a panel of human cancer cell lines.
The data below summarizes the cytotoxic activity of several promising derivatives across various cancer types. These compounds often originate from a common starting material, such as 2-((3-cyano-4,6-diphenylpyridin-2-yl)oxy)acetohydrazide, which is then reacted with various reagents to create a diverse library of final products.
| Derivative Class | Specific Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| bis-Hydrazothiazoles | Compound 8c (chloro-substituted) | HepG2 | Liver Carcinoma | 10.3 | [4] |
| Compound 10i (chloro-substituted) | HepG2 | Liver Carcinoma | 11.1 | [4] | |
| Compound 8i (chloro-substituted) | HepG2 | Liver Carcinoma | 12.2 | [4] | |
| Nicotinonitriles | Compound 4 | MCF-7 | Breast Adenocarcinoma | 22.5 - 91.3 | [4] |
| Compound 6b | MDA-MB-231 | Breast Ductal Carcinoma | 22.5 - 91.3 | [4] | |
| Compound 7 | PC-3 | Prostate Cancer | 22.5 - 91.3 | [4] | |
| N-Acyl Hydrazones | Series 7a-e | MCF-7 | Breast Cancer | 7.52 - 25.41 | [5] |
| Series 7a-e | PC-3 | Prostate Cancer | 10.19 - 57.33 | [5] | |
| Hydrazone Derivatives | Compound 16 | HepG2 | Hepatocellular Carcinoma | 23.6 - 94.7 | [6] |
Expert Interpretation: The data clearly indicates that structural modifications to the this compound backbone have a profound impact on cytotoxic efficacy. For instance, the chloro-substituted bis-hydrazothiazole derivatives (8c, 10i, 8i) exhibit potent activity against liver carcinoma cells, with IC50 values in the low micromolar range.[4] This suggests that the inclusion of halogen atoms and the specific heterocyclic ring system are crucial for enhancing potency against this cancer type. The broad IC50 ranges for the nicotinonitrile and N-acyl hydrazone series highlight the sensitivity of the scaffold to different substitutions, providing a rich dataset for structure-activity relationship (SAR) studies.[4][5]
The Critical Factor: Selectivity Profile
High potency is only half the story. A truly promising anticancer agent must be able to distinguish between cancer cells and normal, healthy cells. The Selectivity Index (SI) is a critical metric calculated as follows:
SI = IC50 in Normal Cells / IC50 in Cancer Cells
An SI value greater than 3 is generally considered indicative of promising selectivity, suggesting the compound is at least three times more toxic to cancer cells than to normal cells.[4]
| Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 6b | MCF-7 / MDA-MB-231 / PC-3 | 22.5 - 91.3 | BJ-1 (Human Skin Fibroblast) | > 100 (approx.) | > 3 | [4] |
| Compound 7 | MCF-7 / MDA-MB-231 / PC-3 | 22.5 - 91.3 | BJ-1 (Human Skin Fibroblast) | > 100 (approx.) | > 3 | [4] |
| N-Acyl Hydrazones (7a-e, 8a-e, 9a-e) | MCF-7 / PC-3 | 7.52 - 57.33 | ME-16C (Breast Epithelial) | High (Non-toxic) | High | [5] |
| Compound 16 | HepG2 | ~24 | Liver Mesenchymal Stem Cells | High | High | [6] |
Expert Interpretation: The high selectivity indices observed for compounds 6b and 7 are particularly noteworthy.[4] Their ability to potently inhibit cancer cell growth while having minimal impact on normal human skin fibroblasts makes them strong candidates for further development.[4] Similarly, the entire series of N-acyl hydrazones (7a-e, 8a-e, 9a-e) exhibited an exceptional safety profile, showing high toxicity to breast and prostate cancer cells while being simultaneously non-toxic to normal breast epithelial cells.[5] This preferential cytotoxicity is the "holy grail" of oncology research and underscores the therapeutic potential of this chemical class.[1]
Unraveling the Mechanism of Action
Understanding how these derivatives exert their effects is crucial for rational drug design and predicting clinical outcomes. Studies suggest that this compound derivatives can induce cancer cell death through multiple pathways, including the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Several derivatives have been shown to trigger this process. For example, certain bis-hydrazothiazoles derived from a cyanopyridine scaffold were found to induce total apoptosis, increasing it from a baseline of 0.18% in untreated cells to as high as 35.68% in treated HepG2 cells.[4] Molecular docking studies suggest that this effect may be mediated through the inhibition of Pim-1 kinase , a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.[4]
Caption: Proposed apoptotic pathway initiated by this compound derivatives via Pim-1 kinase inhibition.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled progression through this cycle. By halting the cycle at a specific checkpoint, a drug can prevent cancer cells from proliferating. Some derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, which is the transition into mitosis.[7] This effect is frequently linked to the inhibition of tubulin polymerization, a process essential for forming the mitotic spindle required for cell division.[7][8][9]
Key Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are employed to evaluate these compounds. Below are the fundamental workflows used to generate the data discussed in this guide.
General Experimental Workflow
The overall process from compound screening to mechanistic insight follows a logical progression.
References
- 1. The future of cytotoxic therapy: selective cytotoxicity based on biology is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the enzyme inhibition kinetics of 2-Cyanoisonicotinohydrazide analogs against known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the enzyme inhibitory activity of novel 2-cyanoisonicotinohydrazide analogs against established inhibitors. The primary focus of this document is to outline the experimental procedures and data analysis required to characterize the inhibition kinetics of these compounds, particularly targeting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis.
Introduction: The Significance of InhA Inhibition
The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, presents a significant global health challenge. The bacterial cell wall, a complex structure essential for mycobacterial survival, is a prime target for antimicrobial drug development. The synthesis of mycolic acids, major components of this cell wall, is dependent on the fatty acid synthase-II (FAS-II) system.[1] Within this system, the enoyl-acyl carrier protein reductase (InhA) catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[1]
Isoniazid (INH), a cornerstone of tuberculosis therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms a covalent adduct with NAD+ that potently inhibits InhA.[2][3] However, mutations in the katG gene are a common mechanism of INH resistance.[1] This has spurred the development of direct InhA inhibitors that do not require metabolic activation, offering a promising strategy to circumvent this resistance mechanism.[2] this compound and its analogs represent a class of compounds with the potential for direct InhA inhibition. This guide outlines the necessary steps to rigorously evaluate their inhibitory potential in comparison to known inhibitors.
Experimental Design: A Self-Validating Approach
To ensure the scientific integrity of the findings, the experimental design must be robust and self-validating. This involves careful selection of control compounds, precise execution of enzymatic assays, and rigorous data analysis.
Synthesis of this compound Analogs
While the synthesis of this compound analogs can be achieved through various established organic chemistry methods, a common approach involves the condensation of isonicotinic acid hydrazide with various aldehydes or ketones to form Schiff bases, followed by cyclization reactions.[4] The specific synthetic route will depend on the desired substitutions on the parent molecule. Characterization of the synthesized compounds is crucial and should be performed using techniques such as FT-IR, NMR, and mass spectrometry to confirm their structure and purity.
Selection of Benchmark Inhibitors
A critical aspect of this comparative study is the selection of appropriate benchmark inhibitors. For InhA, both a well-established direct inhibitor and the active form of an indirect inhibitor should be included.
-
Triclosan: A well-characterized, potent, direct inhibitor of InhA.[3][5] Its noncompetitive inhibition kinetics with respect to both NADH and the enoyl-ACP substrate provide a valuable point of comparison.[5]
-
Isoniazid-NAD adduct (INH-NAD): The activated form of isoniazid that directly inhibits InhA.[2] This serves as a benchmark for the potency of the clinically relevant inhibitor.
Methodologies: Detailed Protocols for Enzyme Inhibition Assays
The following protocols provide a step-by-step guide to determining the inhibitory potency of the this compound analogs.
InhA Expression and Purification
Recombinant M. tuberculosis InhA can be overexpressed in E. coli and purified using standard chromatographic techniques, such as affinity and size-exclusion chromatography. The purity and concentration of the enzyme should be verified by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Enzyme Kinetics Assay
A continuous spectrophotometric assay is commonly used to measure InhA activity.[6][7] The assay monitors the oxidation of NADH to NAD+ at 340 nm.
Materials:
-
Purified InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
This compound analogs and benchmark inhibitors dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the substrate in each well of the microplate.
-
Add varying concentrations of the test compounds (this compound analogs) or benchmark inhibitors to the wells. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes to allow for temperature equilibration and any potential inhibitor binding.[8]
-
Initiate the reaction by adding a fixed concentration of the purified InhA enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings at regular intervals.[7]
Data Analysis: Determining IC50 and Ki Values
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9]
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Ki Determination: The inhibition constant (Ki) is a more fundamental measure of an inhibitor's potency as it reflects the binding affinity of the inhibitor to the enzyme.[10] The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation.[11]
For a competitive inhibitor: Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant for the substrate.
To determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive), kinetic studies should be performed by varying the concentration of one substrate while keeping the other constant, in the presence of different fixed concentrations of the inhibitor.[12][13] The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots to elucidate the mechanism of inhibition.[12]
Visualizing the Workflow and Key Concepts
To provide a clearer understanding of the experimental process and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Caption: Different modes of reversible enzyme inhibition.
Comparative Data Summary
The results of the enzyme inhibition assays should be summarized in a clear and concise table to facilitate direct comparison of the this compound analogs with the benchmark inhibitors.
| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Analog 1 | Experimental Value | Experimental Value | Determined Experimentally |
| Analog 2 | Experimental Value | Experimental Value | Determined Experimentally |
| ... | ... | ... | ... |
| Triclosan | Literature/Experimental Value | 0.22 ± 0.02[5] | Uncompetitive[5] |
| INH-NAD | Literature/Experimental Value | Literature Value | Competitive |
Discussion and Future Directions
The discussion section should provide a thorough analysis of the obtained results. Key points to address include:
-
Structure-Activity Relationship (SAR): Analyze how different substitutions on the this compound scaffold affect the inhibitory potency (IC50 and Ki values).
-
Comparison with Benchmarks: Discuss the potency and mechanism of action of the novel analogs in the context of triclosan and the INH-NAD adduct.
-
Therapeutic Potential: Evaluate the potential of the most potent analogs as lead compounds for further drug development, considering factors like selectivity and potential for off-target effects.
Future studies could involve crystallographic analysis of the InhA-inhibitor complexes to elucidate the binding mode of the most promising analogs, as well as in vivo efficacy studies in relevant models of tuberculosis.
References
- 1. Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study [mdpi.com]
- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 7. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 8. rsc.org [rsc.org]
- 9. courses.edx.org [courses.edx.org]
- 10. youtube.com [youtube.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 2-Cyanoisonicotinohydrazide: A Guide for the Modern Laboratory
As researchers and scientists at the forefront of drug development, our work inherently involves the careful handling and management of a diverse array of chemical compounds. Among these, 2-Cyanoisonicotinohydrazide and its derivatives are notable for their application in medicinal chemistry. However, with the power of these molecules comes the profound responsibility of ensuring their safe use and environmentally conscious disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in the principles of laboratory safety, regulatory compliance, and scientific integrity.
Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the subject compound is critical. This compound (C₇H₆N₄O) belongs to the hydrazine derivative family.[1] While specific, comprehensive toxicity data for this exact compound is not extensively published, the broader class of hydrazines and related nitrile compounds necessitates a cautious approach.
Core Hazard Considerations:
-
Toxicity: Hydrazine derivatives can exhibit toxic properties. Safety data for analogous compounds often indicates that they can be harmful if swallowed, in contact with skin, or inhaled.[2]
-
Reactivity: Avoid mixing with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[3]
-
Environmental Impact: Improper disposal poses a significant threat to aquatic life and can lead to long-lasting environmental contamination.[4] The guiding principle is to prevent any release into the environment.[5]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is not merely a suggestion but a requirement dictated by federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary legal framework for hazardous waste management.[6][7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through its Laboratory Standard (29 CFR 1910.1450).[9][10][11]
The following workflow is designed to ensure compliance and safety from the point of generation to final disposal.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste, ensure the appropriate PPE is worn to prevent exposure. The causality here is direct: preventing skin contact, eye exposure, and inhalation is the first line of defense.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent dermal absorption and skin irritation.[12][13] |
| Eye Protection | Safety glasses with side shields or splash goggles | To protect against accidental splashes or dust particles causing eye irritation.[12][13] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of any fine powders or aerosols.[3][13] |
Step 2: Waste Segregation & Containerization
Proper segregation is the cornerstone of a safe and compliant waste management system. Cross-contamination can lead to dangerous reactions and complicates the disposal process.
-
Designate a Waste Stream: this compound waste should be classified as hazardous chemical waste.
-
Select an Appropriate Container:
-
Collect All Contaminated Materials: This includes:
-
Unused or expired solid this compound.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware (if not neutralized). Note: Do not dispose of this chemical down the drain.[5]
-
Step 3: Labeling - The Key to a Self-Validating System
Accurate labeling is mandated by OSHA's Hazard Communication and Laboratory standards.[9][10] A properly labeled container is a self-validating checkpoint in your safety protocol, communicating hazards clearly to everyone in the laboratory.
The waste container label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
A clear statement of the associated hazards (e.g., "Toxic").[10]
-
The date on which the first item of waste was placed in the container (Accumulation Start Date).
Step 4: Storage & Accumulation
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[14]
Step 5: Disposal via Institutional Channels
Laboratory personnel are considered "generators" of hazardous waste.[15] The final transport, treatment, and disposal must be handled by a licensed hazardous waste management facility.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your partner in this process. They manage the hazardous waste program and will have established procedures for waste pickup.
-
Schedule a Pickup: Follow your institution's protocol to request a waste pickup from your laboratory.
-
Manifesting: For transport off-site, a hazardous waste manifest is required. This is a tracking document that follows the waste from your facility to its ultimate destination, ensuring a complete and compliant chain of custody.[8] Your EHS office will manage this documentation.
The entire process can be visualized as a logical flow, ensuring no step is missed.
Caption: End-to-end workflow for the compliant disposal of this compound.
Spill Management: An Emergency Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your EHS emergency line immediately.
-
Control & Contain:
-
Wear appropriate PPE, including respiratory protection if the material is powdered.
-
Prevent the powder from becoming airborne.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
-
Clean-Up:
-
Carefully scoop the absorbed material and spilled substance into your designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent and collect all cleaning materials as hazardous waste.
-
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental stewardship and regulatory compliance. This structured approach transforms a complex requirement into a manageable and self-validating laboratory practice.
References
- 1. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. osha.gov [osha.gov]
- 10. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 11. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. usbioclean.com [usbioclean.com]
- 15. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 2-Cyanoisonicotinohydrazide
The safe and effective use of novel chemical reagents is paramount in the fast-paced environment of drug discovery and development. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Cyanoisonicotinohydrazide. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this compound with the utmost care, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Dual-Hazard Compound
This compound possesses two key functional groups that dictate its hazard profile: a cyano (-C≡N) group and a hydrazide (-CONHNH₂) group. This unique structure necessitates a comprehensive approach to safety, as the compound may exhibit toxicities associated with both cyanides and hydrazines.
The cyano group is a well-known toxicophore. Compounds containing this group can be toxic if swallowed, inhaled, or absorbed through the skin. A significant concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly in the presence of acids.[1]
The hydrazide moiety and its parent compound, hydrazine, are also associated with significant health risks. Hydrazines can be toxic and are considered potential carcinogens.[2][3] They can also be corrosive and flammable.[2][3]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and strict handling protocols, is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Recommended PPE for Increased Protection |
| Weighing and preparing solutions | Safety glasses with side shields, nitrile gloves, lab coat. | Safety goggles, double-gloving (nitrile), chemical-resistant lab coat. |
| Running reactions | Safety glasses with side shields, nitrile gloves, lab coat. | Safety goggles, face shield, nitrile gloves, chemical-resistant lab coat. |
| Work-up and purification | Safety goggles, nitrile gloves, chemical-resistant lab coat. | Safety goggles, face shield, double-gloving (nitrile), chemical-resistant apron over lab coat. |
| Handling the solid compound | Safety glasses with side shields, nitrile gloves, lab coat. | Safety goggles, face shield, nitrile gloves, respiratory protection (N95 or higher), disposable sleeve covers. |
Experimental Protocol: Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and all other reagents being used. If a specific SDS for this compound is unavailable, review the SDS for compounds with similar structures and functional groups.[4]
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[1][5]
-
Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.
2. Handling Procedures:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhaling dust particles.
-
Use a disposable weighing boat.
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Running Reactions:
-
Conduct all reactions within a chemical fume hood.
-
Ensure the reaction setup is secure and stable.
-
Maintain a safe distance from the reaction vessel.
-
3. Post-Experiment Procedures:
-
Decontamination:
-
Wipe down the work area and any equipment used with a suitable decontaminating solution. For cyanide-containing compounds, a pH 10 buffer solution followed by a freshly prepared 10% bleach solution can be effective.[1]
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[5]
-
-
Waste Disposal:
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan: A Critical Final Step
Proper disposal is crucial to prevent environmental contamination and ensure the safety of others.
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Collection: Use a designated, leak-proof, and sealed container for all solid and liquid waste.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[4]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows, contributing to the advancement of science while prioritizing a culture of safety.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
